3-methyl-5-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSRENHDYMAJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379597 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117186-02-4 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid
CAS Number: 117186-02-4
This technical guide provides a comprehensive overview of 3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthetic route with an experimental protocol, and discusses its potential applications.
Chemical and Physical Properties
This compound is a solid at room temperature, possessing a unique combination of a lipophilic trifluoromethyl group and a hydrophilic carboxylic acid moiety.[1] This amphiphilic nature influences its solubility and potential biological interactions. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117186-02-4 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-150 °C. | [3] |
| Boiling Point | Not explicitly reported. | |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents like ethanol, acetone, and dichloromethane. | General knowledge based on structure |
Synthesis
Experimental Protocol (Proposed)
This protocol is a general guideline based on the synthesis of similar benzoic acid derivatives via the Grignard reaction.[4]
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A large excess of CO₂ is used to ensure complete carboxylation and to minimize side reactions.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
To the resulting mixture, slowly add a dilute solution of hydrochloric acid with cooling to quench the reaction and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (singlets or multiplets) in the range of 7.5-8.5 ppm. A singlet for the methyl protons around 2.4-2.6 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling. A signal for the methyl carbon around 20 ppm. A signal for the carboxylic acid carbon above 165 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-F stretching bands in the region of 1100-1350 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 204.15. Characteristic fragmentation patterns including the loss of -OH and -COOH groups. |
Applications and Biological Relevance
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Benzoic acid derivatives are also common pharmacophores. While specific biological targets for this compound are not extensively documented, its structural motifs are found in molecules with diverse biological activities.
For instance, related trifluoromethyl-substituted benzoic acids are used as building blocks in the synthesis of inhibitors for various enzymes and receptors. One area of interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[8] The general workflow for utilizing such a compound in a drug discovery program is outlined below.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the development of novel therapeutic agents. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties and synthesis to its potential applications in drug discovery. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. odinity.com [odinity.com]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-methyl-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-methyl-5-(trifluoromethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this document outlines the fundamental physical characteristics and details the standard experimental protocols for their determination.
Core Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The primary available property is its molecular weight.
| Physical Property | Value | Source |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
While specific experimental values for the melting point, boiling point, density, solubility, and pKa of this compound are not readily found, the following sections detail the standard methodologies for determining these crucial parameters for aromatic carboxylic acids.
Experimental Protocols for Physical Property Determination
The following are detailed experimental protocols that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and accurate technique.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design facilitates uniform heating by convection.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Analysis
-
Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene), and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the chosen solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visual observation is used to determine if the solid has dissolved completely.
-
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Partially Soluble: If some of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
pH Effects: The solubility in acidic and basic solutions provides insight into the compound's acidic nature. As a carboxylic acid, it is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Apparatus Setup: A pH meter with a calibrated electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.
Synthesis Workflow
Caption: Plausible synthesis of this compound.
This generalized workflow illustrates a common and effective method for the preparation of aromatic carboxylic acids. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.
References
Technical Guide: Physicochemical Properties and Synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically focusing on the melting point, of 3-methyl-5-(trifluoromethyl)benzoic acid. It also outlines a general experimental protocol for melting point determination and a representative synthetic pathway relevant to this class of compounds. This information is crucial for professionals in drug development and chemical research, where understanding the physical characteristics and synthesis of such molecules is paramount for their application.
Physicochemical Data of this compound and Related Compounds
For comparative purposes, the melting points of several related trifluoromethylated benzoic acids are presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 102 - 108[1][2] |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 328-69-8 | C₈H₅F₃O₃ | 190.5 - 196.5[3] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | C₉H₄F₆O₂ | 142 - 143[4] |
Data compiled from various chemical suppliers and databases.
The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.
Experimental Protocol: Melting Point Determination
The determination of a compound's melting point is a fundamental technique for assessing its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The following is a standard protocol for determining the melting point of a crystalline organic compound using a capillary melting point apparatus.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
The sample of the crystalline organic compound
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine crystalline or powdered form. If necessary, gently crush the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Turn on the heating apparatus and set an initial rapid heating rate to quickly approach the expected melting point.
-
As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last crystal melts completely (the end of the melting range).
-
-
Data Recording and Analysis:
-
The recorded temperature range is the melting point of the sample.
-
For a pure compound, this range should be narrow, typically within 1-2 °C.
-
If the determination needs to be repeated, always use a fresh sample in a new capillary tube.
-
Synthesis of Trifluoromethylated Benzoic Acids: A Representative Workflow
Caption: General synthesis workflow for 3,5-bis(trifluoromethyl)benzoic acid via Grignard reaction and carboxylation.
This process involves the formation of a Grignard reagent from the corresponding brominated precursor, which then reacts with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the final benzoic acid product[5]. A similar strategy could likely be employed for the synthesis of this compound, starting from 1-bromo-3-methyl-5-(trifluoromethyl)benzene.
Logical Workflow for Compound Characterization
The characterization of a newly synthesized or procured chemical compound like this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: Logical workflow for the characterization of a chemical compound.
This workflow highlights the essential steps from obtaining the compound to confirming its structural integrity and purity through a combination of spectroscopic and physical property measurements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. H26157.03 [thermofisher.cn]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
A Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (–CF3) is particularly significant, offering profound improvements in a molecule's metabolic stability, lipophilicity, and binding affinity. 3-methyl-5-(trifluoromethyl)benzoic acid stands out as a valuable and versatile building block, providing a scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide details the physicochemical properties, synthetic methodologies, and the strategic importance of this compound in the drug development pipeline, serving as a comprehensive resource for researchers in the field.
Introduction: The Strategic Value of Trifluoromethylated Scaffolds
The introduction of a trifluoromethyl group into a molecular scaffold can dramatically alter its physicochemical and pharmacokinetic properties.[1] This small functional group is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the –CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong a drug's half-life.[1][2]
-
Increased Lipophilicity: Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.[1][2]
-
Improved Binding Affinity: The electronic effects of the –CF3 group can modulate the pKa of nearby functional groups or alter the electronic landscape of the molecule, leading to stronger and more selective interactions with biological targets.[1]
This compound serves as a key intermediate that allows for the seamless integration of these benefits into a diverse range of molecular architectures, making it a compound of high interest in pharmaceutical development.[1][3]
Physicochemical and Computed Properties
All quantitative data for this compound, identified by its IUPAC name, are summarized below. These properties are critical for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 117186-02-4 | PubChem[4] |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[4] |
| Molecular Weight | 204.15 g/mol | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 2.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 204.03981395 Da | PubChem[4] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[4] |
| Complexity | 225 | PubChem[4] |
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself. Instead, it functions as a critical structural motif or "building block" in the synthesis of more complex and potent drug candidates. Its carboxylic acid group provides a reactive handle for various chemical modifications, such as amidation, esterification, or reduction, allowing for its incorporation into a larger molecular scaffold.[5]
The diagram below illustrates the logical workflow of how this building block is integrated into the drug discovery pipeline, leading from a foundational chemical to a potential therapeutic agent.
Experimental Protocols: Synthesis Methodologies
While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure lends itself to well-established synthetic transformations common for substituted benzoic acids. A plausible and efficient method is via the Grignard carboxylation of a corresponding aryl halide.
Protocol: Synthesis via Grignard Carboxylation
This protocol is a generalized procedure based on methods for synthesizing analogous trifluoromethylated benzoic acids.[6] It involves the formation of a Grignard reagent from 3-bromo-5-methylbenzotrifluoride, followed by reaction with carbon dioxide.
Materials:
-
3-Bromo-5-methylbenzotrifluoride (starting material)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
Dissolve 3-bromo-5-methylbenzotrifluoride in anhydrous THF in the dropping funnel.
-
Add a few drops of the bromide solution to the magnesium to initiate the reaction (initiation may require gentle warming or a crystal of iodine).
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt or dry ice/acetone bath to below 0°C.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. A large excess of CO₂ is used to ensure complete reaction and to minimize the formation of ketone byproducts.
-
Allow the mixture to warm to room temperature slowly as the excess CO₂ sublimes.
-
-
Work-up and Isolation:
-
Once at room temperature, cautiously quench the reaction by slowly adding aqueous HCl to the stirred mixture until the solution is acidic.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a pure, crystalline solid.
-
The workflow for this synthesis is depicted in the diagram below.
Conclusion
This compound is a strategically important intermediate in the field of medicinal chemistry and drug development. While not a therapeutic agent itself, its unique combination of a reactive carboxylic acid handle and the advantageous physicochemical properties conferred by the trifluoromethyl and methyl groups makes it an invaluable building block for the synthesis of novel APIs. The data and protocols presented in this guide underscore its utility and provide a foundational resource for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
In-Depth Technical Guide: 3-Methyl-5-(trifluoromethyl)benzoic Acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is a substituted benzoic acid derivative. The presence of both a methyl and a trifluoromethyl group on the aromatic ring significantly influences its chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 117186-02-4 | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | [2] |
| InChI Key | QJSRENHDYMAJIL-UHFFFAOYSA-N | [2] |
Molecular Structure and Identification
The structure of this compound consists of a benzene ring substituted with a carboxylic acid group, a methyl group at position 3, and a trifluoromethyl group at position 5.
Logical Relationship of Structural Components
The relationship between the substituents and the parent benzoic acid structure is crucial for understanding its reactivity and potential biological activity.
References
Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 3-methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: the carboxylation of a Grignard reagent and the oxidation of a substituted toluene. This guide includes detailed experimental protocols, tabulated quantitative data for key transformations, and workflow visualizations to facilitate practical application in a laboratory setting.
Introduction
This compound is an important intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of both a methyl and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties, making it a desirable scaffold in drug discovery and development. This guide outlines two robust and accessible synthetic pathways to this compound, starting from commercially available or readily prepared precursors.
Route 1: Grignard Reagent Carboxylation
This synthetic approach involves the preparation of an aryl Grignard reagent from a brominated precursor, followed by its reaction with carbon dioxide to yield the desired carboxylic acid. This method is a classic and reliable strategy for the formation of C-C bonds and the introduction of a carboxyl group onto an aromatic ring.
Logical Workflow for Grignard Reagent Carboxylation
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-methylbenzotrifluoride
This procedure is adapted from the bromination of similar aromatic compounds.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolved HBr. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add 3-methylbenzotrifluoride (1.0 eq) and a catalytic amount of iron filings (e.g., 0.05 eq).
-
Bromination: Slowly add bromine (1.05 eq) dropwise from the addition funnel to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours, or until the red color of bromine disappears. The reaction progress can be monitored by Gas Chromatography (GC).
-
Work-up: The reaction mixture is cooled and carefully poured into a solution of sodium bisulfite to quench any remaining bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude product is purified by vacuum distillation to afford 3-bromo-5-methylbenzotrifluoride as a colorless liquid.
Step 2: Synthesis of this compound
This protocol is based on established procedures for the carboxylation of aryl Grignard reagents.[1][2]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
A solution of 3-bromo-5-methylbenzotrifluoride (1.0 eq) in anhydrous THF is prepared in the addition funnel.
-
A small amount of the bromide solution is added to initiate the reaction, which may be evidenced by gentle bubbling and heat evolution. A crystal of iodine can be added to initiate the reaction if necessary.
-
Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
Solid carbon dioxide (dry ice), crushed into a powder, is added portion-wise to the vigorously stirred Grignard reagent. Alternatively, the Grignard solution can be added to a flask containing a slurry of dry ice in THF.[2]
-
The reaction is highly exothermic and will result in a thick slurry. The mixture is stirred until it reaches room temperature and the excess CO2 has sublimed.
-
-
Acidic Work-up:
-
The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2). This will dissolve the magnesium salts and protonate the carboxylate.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to give this compound as a white crystalline solid.
-
Quantitative Data for Grignard Carboxylation Route
| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |
| 1 | 3-Methylbenzotrifluoride | 3-Bromo-5-methylbenzotrifluoride | Br₂, Fe | Room Temp, 2-4h | 60-80% (estimated) | >95% (after distillation) | Adapted from[3][4] |
| 2 | 3-Bromo-5-methylbenzotrifluoride | This compound | 1. Mg, THF; 2. CO₂; 3. HCl | Reflux, then 0°C to RT | 70-90% (estimated) | >98% (after recrystallization) | Adapted from[1][5] |
Route 2: Oxidation of 3-Methyl-5-(trifluoromethyl)toluene
This pathway utilizes a strong oxidizing agent to convert the methyl group of a substituted toluene into a carboxylic acid. This is a common and effective method for the synthesis of benzoic acid derivatives. The trifluoromethyl group is generally stable to oxidation under these conditions.
Logical Workflow for Oxidation Route
Caption: Workflow for the synthesis of this compound via oxidation.
Experimental Protocol
This procedure is adapted from the standard potassium permanganate oxidation of substituted toluenes.[6][7][8]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reaction Mixture: To the flask, add 3-methyl-5-(trifluoromethyl)toluene (1.0 eq), potassium permanganate (KMnO₄, 2.0-3.0 eq), and water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction if the starting material has low water solubility.
-
Oxidation: The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically refluxed for several hours until the purple color is no longer visible.
-
Work-up:
-
The reaction mixture is cooled to room temperature. The brown MnO₂ is removed by vacuum filtration. The filter cake should be washed with hot water to recover any adsorbed product.
-
The combined filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.
-
-
Isolation and Purification:
-
The precipitated this compound is collected by vacuum filtration.
-
The crude product is washed with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture) to yield the pure product as a white solid.
-
Quantitative Data for Oxidation Route
| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |
| 1 | 3-Methyl-5-(trifluoromethyl)toluene | This compound | KMnO₄, H₂O | Reflux, 4-8h | 50-70% (estimated) | >98% (after recrystallization) | Adapted from[6][7][8] |
Conclusion
Both the Grignard carboxylation and the oxidation of the corresponding toluene derivative represent viable and effective methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, scalability requirements, and safety considerations. The Grignard route is often higher yielding but requires strictly anhydrous conditions. The oxidation route is operationally simpler but may require more extensive purification to remove inorganic byproducts. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.
References
- 1. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Biological Frontier of Trifluoromethylbenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylbenzoic acids and their derivatives represent a pivotal class of molecules in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group into the benzoic acid scaffold imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a compound.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of trifluoromethylbenzoic acids, focusing on their quantitative effects, the experimental methodologies used to assess these activities, and the underlying signaling pathways they modulate.
The trifluoromethyl group is a key pharmacophore that can increase a molecule's lipophilicity, facilitating its passage across cellular membranes to reach its target.[4] Furthermore, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the compound's therapeutic action.[4] These properties have led to the widespread use of trifluoromethylbenzoic acid derivatives as building blocks in the synthesis of a diverse array of therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[4] This guide will delve into specific examples of their antibacterial, anticancer, and antiviral activities, providing researchers with a comprehensive resource to inform future drug development endeavors.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various trifluoromethylbenzoic acid derivatives, providing a clear comparison of their potency across different biological assays.
Table 1: Antibacterial Activity of 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
| 50 | Staphylococcus aureus (MRSA, USA300) | 0.78-3.125 |
| 51-57 (Dihalogenated) | Gram-positive strains | Potent growth inhibitors |
| 58 (3-Chloro-4-methyl aniline derivative) | Gram-positive strains | Efficient growth inhibitor |
| 59 | Staphylococcus aureus | Low MIC |
| 60-66 (Trifluoromethyl substituted) | Gram-positive strains | Potent activity (sub-μg/mL) |
| 68 (Morpholine substituted) | Gram-positive strains | Highly potent |
| 74 | Staphylococcus aureus | Low MIC |
| 79 (Tetrasubstituted) | Gram-positive strains | 0.78 |
Data sourced from a study on potent anti-gram-positive bacterial agents.[5]
Table 2: Anticancer Activity of α-Trifluoromethyl Chalcones
| Compound | Cell Line | IC50 (μM) |
| YS71 | LNCaP (with DHT) | 0.59 |
| YS71 | LNCaP (without DHT) | 0.7 |
| YS71 | PC-3 | 0.35 |
| YS71 | DU145 | 0.26 |
| Chalcone 2 (4-NO2) | DU145, PC-3 | < 0.2 |
| Chalcone 5 (3,4-difluoro) | DU145, PC-3 | < 0.2 |
Data sourced from studies on potent anticancer agents for androgen receptor-independent prostate cancer.[6][7]
Table 3: Antiviral Activity of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
| Compound | Assay | Inhibition |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid derivative | Influenza A virus membrane fusion | 0.22 µM |
Data sourced from a product description for a fluorinated benzoic acid building block.[1]
Signaling Pathways Modulated by Trifluoromethylbenzoic Acid Derivatives
Trifluoromethylbenzoic acid derivatives have been shown to modulate key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for the rational design of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[8][9][10] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[11] Certain trifluoromethylbenzoic acid derivatives have been identified as inhibitors of this pathway.
For instance, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of triflusal, has been shown to inhibit the degradation of IκBβ, a key inhibitory protein in the NF-κB pathway.[12] By preventing IκBβ degradation, HTB effectively blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like cyclo-oxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1).[12]
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[13][14][15] Aberrant activation of this pathway is implicated in the development of various cancers.[16][17] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[13][14] While direct inhibition of this pathway by simple trifluoromethylbenzoic acids is not yet well-documented, the development of more complex molecules incorporating this scaffold as inhibitors of components like SMO or GLI is an active area of research.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antibacterial Activity Assays
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][17][18]
-
Materials:
-
Test compound (e.g., 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.[18]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]
-
This assay assesses the rate and extent of bacterial killing over time.[11][19][20][21]
-
Materials:
-
Test compound
-
Bacterial strain
-
CAMHB
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Shaking incubator (37°C)
-
-
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial culture.[19] Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[19]
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.[19]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.
-
This assay evaluates the ability of a compound to prevent the formation of bacterial biofilms.[1][14][15][16][22]
-
Materials:
-
Test compound
-
Bacterial strain
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 30% acetic acid
-
Plate reader
-
-
Procedure:
-
Inoculation: Add a diluted bacterial suspension to the wells of a microtiter plate containing various concentrations of the test compound.[1][14]
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Washing: Gently wash the wells to remove planktonic (non-adherent) bacteria.[15]
-
Staining: Stain the adherent biofilms with crystal violet solution.[15][16]
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Solubilize the bound crystal violet with ethanol or acetic acid.[15][16]
-
Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Anticancer Activity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][23][24][25][26]
-
Materials:
-
Test compound (e.g., α-trifluoromethyl chalcone)
-
Cancer cell line of interest (e.g., DU145, PC-3)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[23] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
Antiviral Activity Assay
This assay assesses the ability of a compound to inhibit the fusion of a viral envelope with a host cell membrane.[4][19][20][21]
-
General Principle: These assays often utilize a reporter system where fusion between two cell populations (one expressing the viral fusion protein and the other expressing the host cell receptor) leads to a measurable signal. One common method is the split-reporter assay.
-
Split-Reporter Assay (e.g., split-luciferase or split-GFP):
-
Cell Line Preparation: Two cell lines are engineered. "Effector" cells express the viral fusion protein (e.g., influenza hemagglutinin) and one half of a reporter protein (e.g., N-terminal luciferase). "Target" cells express the host cell receptor and the other half of the reporter protein (e.g., C-terminal luciferase).
-
Co-culture and Treatment: The effector and target cells are co-cultured in the presence of various concentrations of the test compound (e.g., 3-fluoro-5-(trifluoromethyl)benzoic acid derivative).
-
Fusion Induction: Fusion is induced by appropriate stimuli (e.g., a pH shift for influenza).
-
Signal Measurement: If fusion occurs, the two halves of the reporter protein come together, reconstituting its activity, which can be measured (e.g., luminescence for luciferase).
-
Inhibition Quantification: The reduction in the reporter signal in the presence of the test compound compared to the untreated control indicates the level of fusion inhibition.
-
Conclusion
Trifluoromethylbenzoic acids and their derivatives are a versatile and powerful class of compounds with a broad spectrum of biological activities. Their unique ability to enhance drug-like properties makes them invaluable scaffolds in the development of new therapeutic agents. This guide has provided a comprehensive overview of their antibacterial, anticancer, and antiviral activities, supported by quantitative data and detailed experimental protocols. Furthermore, the elucidation of their mechanisms of action, including the modulation of key signaling pathways like NF-κB, offers a rational basis for the design of next-generation inhibitors. As research in this area continues to expand, the principles and methodologies outlined in this technical guide will serve as a valuable resource for scientists dedicated to advancing the field of drug discovery and development.
References
- 1. ossila.com [ossila.com]
- 2. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 14. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 15. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and An… [ouci.dntb.gov.ua]
- 17. Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of potent pan‐coronavirus fusion inhibitors with a new design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. researchgate.net [researchgate.net]
- 22. (Open Access) Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (2020) | Rawan Alnufaie | 16 Citations [scispace.com]
- 23. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the Fusion Process of SARS-CoV-2 Infection by Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications based on available literature. The strategic placement of a methyl group and a trifluoromethyl group on the benzoic acid scaffold makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethyl group, a bioisostere of the methyl group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for closely related compounds is available, specific experimental values for this compound are not widely reported.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 117186-02-4 | PubChem[1] |
| Synonyms | 3-Carboxy-5-methylbenzotrifluoride | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Synthesis
A potential synthetic pathway is the carboxylation of a Grignard reagent formed from 1-bromo-3-methyl-5-(trifluoromethyl)benzene.
References
The Discovery and Development of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in the design and discovery of new therapeutic agents.[1] The inherent properties of the benzoic acid moiety, including its ability to participate in various biological interactions and its amenability to chemical modification, have made it a privileged structure in medicinal chemistry.[2] This technical guide provides an in-depth overview of the discovery of substituted benzoic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Structure-Activity Relationship (SAR) of Substituted Benzoic Acid Derivatives
The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the aromatic ring.[1] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
Key determinants of activity include:
-
Substitution Pattern: The position of substituents on the benzene ring plays a critical role in modulating the pharmacological properties of the molecule. For instance, in the context of local anesthetics, electron-donating groups at the ortho or para positions can enhance activity.
-
Nature of Substituents: The electronic and steric properties of the substituents are crucial. Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may influence binding to target proteins. Conversely, lipophilic groups can enhance membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: The replacement of the carboxylic acid moiety with other acidic functional groups, such as tetrazoles or hydroxamic acids, can be a viable strategy to improve pharmacokinetic properties or to explore alternative binding modes.
Therapeutic Applications and Associated Signaling Pathways
Substituted benzoic acid derivatives have demonstrated therapeutic potential across a wide range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in these pathologies.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), modulation of the transforming growth factor-beta (TGF-β) pathway, and interference with the ubiquitin-proteasome system.
dot
Figure 1: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
dot
Figure 2: Simplified TGF-β signaling pathway.
// Nodes Ub [label="Ubiquitin (Ub)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Ub-activating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-conjugating enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ub ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetProtein [label="Target Protein", shape=pentagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUbProtein [label="Polyubiquitinated\nTarget Protein", shape=pentagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5]; Peptides [label="Peptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BenzoicAcid [label="Benzoic Acid\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ub -> E1 [label="ATP -> AMP + PPi"]; E1 -> E2 [label="Ub Transfer"]; E2 -> E3; E3 -> TargetProtein [label="Substrate Recognition"]; E3 -> PolyUbProtein [label="Polyubiquitination"]; PolyUbProtein -> Proteasome [label="Degradation"]; Proteasome -> Peptides; BenzoicAcid -> E3 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition"]; }
Figure 4: General workflow for the synthesis of rhodanine-based benzoic acid derivatives.
Example Protocol:
-
Acid Chloride Formation: To a solution of the starting substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add a slight excess of oxalyl chloride or thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a solution of the rhodanine intermediate and a base (e.g., triethylamine) in the same solvent at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Knoevenagel Condensation: To a solution of the amidated rhodanine intermediate in a suitable solvent (e.g., ethanol), add the desired aldehyde and a catalytic amount of a base (e.g., piperidine). Reflux the reaction mixture until the starting material is consumed.
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be concentrated and the residue purified by column chromatography on silica gel to afford the final rhodanine-based benzoic acid derivative.
In Vitro Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.
Protocol:
-
Cell Lysis: After treating cells with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay measures the ability of a compound to inhibit the dephosphorylation of cofilin by Slingshot phosphatase.
Protocol:
-
Substrate Preparation: Prepare phosphorylated cofilin (P-cofilin) by incubating recombinant cofilin with LIM kinase.
-
Inhibition Reaction: In a 96-well plate, pre-incubate recombinant Slingshot phosphatase with various concentrations of the test compound for 15 minutes at 30 °C in a phosphatase assay buffer.
-
Dephosphorylation Reaction: Initiate the reaction by adding the P-cofilin substrate and incubate for 30 minutes at 30 °C.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay, or detect the dephosphorylation of cofilin by Western blot using an antibody specific for P-cofilin.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Protocol:
-
Animal Model: Use male BALB/c mice (6-8 weeks old).
-
Drug Administration: Administer the test compound intravenously (IV) via the tail vein and orally (PO) by gavage.
-
Blood Sampling: Collect blood samples from the retro-orbital sinus or tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes. [3]4. Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. [3]6. Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) using non-compartmental analysis.
Conclusion
The discovery of substituted benzoic acid derivatives continues to be a fruitful area of research in drug development. The versatility of the benzoic acid scaffold, combined with a deep understanding of structure-activity relationships and the application of robust experimental protocols, provides a powerful platform for the design and synthesis of novel therapeutic agents. The in-depth technical information provided in this guide is intended to support the efforts of researchers and scientists in this exciting field, ultimately contributing to the development of new medicines to address unmet medical needs.
References
Methodological & Application
Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid and its amide and biaryl derivatives. The presence of both a methyl and a trifluoromethyl group on the aromatic ring makes this scaffold a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity and electronic properties that can be exploited to modulate the pharmacological profiles of drug candidates.
Introduction
The this compound core is of significant interest in drug discovery. The trifluoromethyl group, a well-established bioisostere for a methyl or chloro group, can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The methyl group provides an additional point for substitution or interaction with biological targets. This combination makes derivatives of this compound promising candidates for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases. This note details the synthetic routes to the parent carboxylic acid and its subsequent derivatization into amides and biaryl compounds, which are common motifs in pharmacologically active molecules.
Synthesis of this compound
The synthesis of the parent this compound can be achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The protocol involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by carboxylation with carbon dioxide.
Experimental Protocol: Grignard Carboxylation
Materials:
-
3-Bromo-5-methylbenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium by stirring under a stream of nitrogen and gentle heating.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 3-bromo-5-methylbenzotrifluoride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred Grignard reagent solution. A large excess of dry ice should be used to ensure complete carboxylation.
-
Allow the reaction mixture to warm to room temperature overnight as the excess dry ice sublimes.
-
Work-up: Quench the reaction by slowly adding 1 M HCl with cooling.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure carboxylic acid.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 3-Bromo-5-methylbenzotrifluoride | This compound | 75-85 |
Note: Yields are dependent on reaction scale and purity of reagents.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily converted to a variety of amide derivatives using standard coupling reagents.
Experimental Protocol: Amide Coupling using HATU
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the substituted amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data for Representative Amide Derivatives:
| Amine Reactant | Product | Yield (%) |
| Aniline | N-phenyl-3-methyl-5-(trifluoromethyl)benzamide | 85-95 |
| Benzylamine | N-benzyl-3-methyl-5-(trifluoromethyl)benzamide | 88-96 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-methyl-5-(trifluoromethyl)benzamide | 82-92 |
Note: Yields are for purified products and may vary depending on the specific amine used.
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. To achieve this, the carboxylic acid functionality can be temporarily protected or the coupling can be performed on a halogenated precursor. A more direct approach involves the conversion of the benzoic acid to a corresponding aryl halide or triflate, which can then be used in the Suzuki coupling. For this application note, we will describe a hypothetical pathway starting from the brominated precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5-methylbenzotrifluoride (as a precursor to the benzoic acid or used directly)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-methylbenzotrifluoride (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude biaryl product can be purified by column chromatography on silica gel.
Quantitative Data for Representative Biaryl Derivatives:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Methyl-5-phenylbenzotrifluoride | 70-85 |
| 4-Methoxyphenylboronic acid | 3-Methyl-5-(4-methoxyphenyl)benzotrifluoride | 65-80 |
Note: Yields are for purified products and may vary depending on the specific boronic acid used.
Applications and Biological Activity
Derivatives of this compound are being investigated for a range of therapeutic applications. The unique electronic and steric properties imparted by the substituents make them attractive for targeting various biological macromolecules.
-
Anticancer Activity: Trifluoromethyl-containing benzamides have shown promise as anticancer agents.[1] The trifluoromethyl group can enhance interactions with hydrophobic pockets in target proteins, while the amide linkage provides hydrogen bonding opportunities.
-
Antimicrobial Activity: The lipophilicity and electron-withdrawing nature of the trifluoromethyl group can contribute to the antimicrobial properties of these compounds.[2][3] They are being explored as potential antibacterial and antifungal agents.
Hypothetical Signaling Pathway Modulation:
Many biologically active small molecules exert their effects by modulating signaling pathways within cells. For instance, a derivative of this compound could act as an inhibitor of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a cell proliferation signaling pathway by a this compound derivative.
Workflow Diagrams
Synthesis Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from the commercially available brominated precursor.
Caption: General workflow for the synthesis of this compound and its derivatives.
Conclusion
The synthetic protocols outlined in this document provide a clear and reproducible guide for the preparation of this compound and its amide and biaryl derivatives. The versatility of these synthetic routes allows for the generation of a diverse library of compounds for screening in various drug discovery programs. The unique combination of substituents on the aromatic core makes this scaffold a promising starting point for the development of novel therapeutics. Further investigation into the biological activities of these derivatives is warranted to fully explore their potential.
References
Application Note: 1H NMR Spectroscopic Analysis of 3-methyl-5-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-methyl-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research.
Introduction
This compound is an organic compound whose structural integrity is crucial for its function in various synthetic pathways. 1H NMR spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2] This application note details the standardized procedure for sample preparation, spectral acquisition, and data interpretation for this specific compound.
The structure of this compound contains distinct proton environments that are well-resolved in a typical 1H NMR spectrum: a carboxylic acid proton, three aromatic protons, and a methyl group. The electron-withdrawing nature of the carboxylic acid and trifluoromethyl groups, combined with the electron-donating methyl group, results in a characteristic pattern of chemical shifts for the aromatic protons.
Predicted 1H NMR Spectral Data
The following table summarizes the expected quantitative data for the 1H NMR spectrum of this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | ~8.2 - 8.4 | Singlet / Narrow Multiplet | 1H |
| Aromatic (Ar-H) | ~7.9 - 8.1 | Singlet / Narrow Multiplet | 1H |
| Aromatic (Ar-H) | ~7.7 - 7.9 | Singlet / Narrow Multiplet | 1H |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H |
Note: The exact chemical shifts of the carboxylic acid and aromatic protons can be influenced by the choice of solvent and sample concentration due to hydrogen bonding and other solvent effects.[3]
Experimental Protocol
This section provides a detailed methodology for acquiring a high-resolution 1H NMR spectrum.
Materials and Equipment
-
Sample: this compound (5-25 mg)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL.[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS).
-
Equipment:
-
5 mm NMR tubes, clean and dry.
-
Vial for sample dissolution.
-
Pasteur pipette with glass wool plug.
-
Vortex mixer.
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality spectrum.[5]
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound and transfer it to a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[6] The choice of solvent is crucial, as it must dissolve the compound without interfering with its signals.[5]
-
Dissolution: Securely cap the vial and vortex it until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.
-
Filtration and Transfer: Prepare a Pasteur pipette by placing a small, tight plug of glass wool in the neck. Filter the sample solution through this pipette directly into a clean 5 mm NMR tube. This step is essential to remove any particulate matter that can degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The instrument's software will lock onto the deuterium signal from the solvent. This step stabilizes the magnetic field during the experiment.[5]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This process is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters: Set the standard 1H acquisition parameters. For a 400 MHz spectrometer, typical parameters include:
-
Pulse Angle: 30-90°
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or the internal TMS standard to 0.00 ppm.[6]
-
Integration: Integrate the area under each peak. The integration values are proportional to the number of protons giving rise to the signal.[6] Set the integral of a known peak (e.g., the methyl group) to 3H to determine the relative integrals of the other signals.
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final data interpretation.
Caption: Experimental workflow for 1H NMR analysis.
References
- 1. scribd.com [scribd.com]
- 2. omicsonline.org [omicsonline.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Determination of 3-methyl-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 3-methyl-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to ensure accurate and reproducible results in research and quality control settings.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the quantification of this compound. The polarity of the analyte is highly dependent on the pH of the mobile phase; therefore, acidification is crucial for achieving good retention and sharp peak shapes on a C18 stationary phase.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method with UV detection for the quantitative analysis of this compound.
a) Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
b) Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid.[1] Adjust ratio as needed for optimal retention. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
c) Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving a known quantity in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d) Data Analysis and Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[2][3][4]
Quantitative Data Summary (Illustrative)
The following table presents typical performance data expected from this HPLC method. Actual results may vary based on the specific instrumentation and conditions used.
| Parameter | Expected Value |
| Retention Time (tR) | 4-6 minutes |
| Linearity (r²) | > 0.999 |
| Range | 0.01 - 0.2 mg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid group, derivatization is required for the robust analysis of this compound by GC-MS. Silylation is a common and effective technique for this purpose.
Experimental Protocol: GC-MS with Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester, followed by GC-MS analysis.
a) Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
GC vials with inserts
b) Derivatization Procedure:
-
Sample Preparation: If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate under acidic conditions. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reaction: To the dried residue in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
c) GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
d) Data Analysis: The mass spectrum of the TMS-derivatized analyte will be used for identification. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.
Quantitative Data Summary (Illustrative)
| Parameter | Expected Value |
| Analyte | 3-methyl-5-(trifluoromethyl)benzoyl-TMS ester |
| Retention Time (tR) | 10-15 minutes |
| Molecular Ion (M+) of TMS-ester | m/z 276 |
| Key Fragment Ions | m/z 261 (M-15), m/z 203 (M-73) |
| Quantification Ion | m/z 276 or 261 |
GC-MS Derivatization and Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard, without the need for a specific reference standard of the analyte.[5]
Experimental Protocol: ¹H-qNMR Analysis
This protocol details the purity determination of this compound using an internal standard.
a) Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid or maleic acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
b) Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
c) NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard 90° pulse (e.g., zg30) |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of both analyte and standard (typically 30-60 seconds to ensure full relaxation) |
| Number of Scans | 16 or higher (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated) |
| Acquisition Time | At least 3 seconds |
| Spectral Width | ~20 ppm |
d) Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Puritystd = Purity of the internal standard
-
Quantitative Data Summary (Illustrative)
| Parameter | Expected Value |
| Solvent | DMSO-d₆ |
| Internal Standard | 3,5-Bis(trifluoromethyl)benzoic acid |
| Analyte Signal (¹H NMR) | Aromatic protons of this compound |
| Standard Signal (¹H NMR) | Aromatic protons of 3,5-bis(trifluoromethyl)benzoic acid[6] |
| Precision (%RSD) | < 1% |
| Measurement Uncertainty | Typically < 2% |
qNMR Analysis Workflow
References
- 1. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. bipm.org [bipm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a broad class of organic compounds that are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents, agrochemicals, and other commercially significant products. The identity and purity of these starting materials and their subsequent intermediates are critical to the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely adopted analytical technique for the separation, identification, and quantification of these compounds.
This application note provides a detailed protocol for the isocratic reversed-phase HPLC analysis of a mixture of substituted benzoic acids. The method is designed to be robust and reproducible, offering excellent resolution for a range of benzoic acid derivatives with varying substituents.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a more polar aqueous-organic mixture. The separation of substituted benzoic acids is primarily governed by their hydrophobicity. Compounds with more nonpolar substituents (e.g., chloro-, bromo-, methyl-) will have a stronger affinity for the stationary phase and thus exhibit longer retention times. Conversely, more polar substituents (e.g., hydroxyl-, amino-) will lead to earlier elution.
A critical parameter in the analysis of acidic compounds like benzoic acids is the pH of the mobile phase. To ensure reproducible retention times and good peak symmetry, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the analytes (typically around 4.2 for benzoic acids). This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting its interaction with the nonpolar stationary phase.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or deionized grade)
-
Phosphoric acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Reference standards of substituted benzoic acids
-
Preparation of Mobile Phase
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For the separation of a variety of substituted benzoic acids, the following mobile phase is recommended:
-
Aqueous Buffer (pH 4.7): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to a final concentration of 100 mM. Adjust the pH to 4.7 with acetic acid.
-
Mobile Phase Composition: A mixture of methanol, water, and the prepared ammonium acetate buffer. A common starting point is a ratio of 35:65 (v/v) methanol to aqueous buffer. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 50 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase.
Sample Preparation
For drug development professionals, samples may include reaction mixtures, intermediates, or final products.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.
-
If necessary, perform a serial dilution to bring the concentration of the analytes within the linear range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol : 100 mM Ammonium Acetate Buffer (pH 4.7) (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
Data Presentation
The following table summarizes the retention times for a series of substituted benzoic acids and related compounds obtained under the specified chromatographic conditions.
| Compound | Retention Time (minutes) |
| o-Phthalic Acid | 3.1 |
| m-Phthalic Acid | 3.4 |
| 4-Carboxybenzaldehyde | 4.1 |
| Benzoic Acid | 5.8 |
| p-Phthalic Acid | 6.2 |
| o-Toluic Acid | 7.5 |
| Phthalide | 8.1 |
| m-Toluic Acid | 8.9 |
| p-Toluic Acid | 9.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact experimental conditions. The data presented is based on the simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for 3-methyl-5-(trifluoromethyl)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-methyl-5-(trifluoromethyl)benzoic acid in organic synthesis. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacological properties of a molecule.
Introduction: The Role of the Trifluoromethyl Group in Drug Design
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a range of physicochemical properties of a drug candidate.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, potentially leading to better absorption and distribution in the body.[1]
-
Modulation of pKa: The inductive effect of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective binding to biological targets.[1]
This compound serves as a valuable scaffold for introducing these beneficial properties into a wide array of bioactive molecules. Its carboxylic acid moiety provides a convenient handle for further chemical modifications, most notably through the formation of amide bonds.
Key Applications in Organic Synthesis
Based on the reactivity of structurally similar compounds, this compound is primarily utilized as an intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The most common application is in the formation of amide linkages with a diverse range of primary and secondary amines.
While specific drugs derived from this compound are not prominently documented in publicly available literature, its analogues are key components in the synthesis of:
-
Antiviral Agents: For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid is used in the synthesis of influenza A virus fusion inhibitors.[3]
-
Neurokinin-1 (NK1) Receptor Antagonists: 3,5-bis(trifluoromethyl)benzoic acid is a well-known intermediate for compounds that target the substance P receptor, which are investigated for treating inflammatory diseases and psychiatric disorders.[4]
It is therefore highly probable that this compound is employed in similar research and development pipelines for creating novel therapeutic agents. The general workflow for such an application is outlined below.
Caption: General workflow for the synthesis and screening of bioactive amides.
Experimental Protocols
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Below are three robust protocols for the amide coupling of this compound with a generic primary amine (R-NH2).
This method utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent, particularly for sterically hindered or electronically deactivated substrates.
Reaction Scheme:
Caption: HATU-mediated amide coupling reaction.
Materials:
-
This compound
-
Amine (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This classic carbodiimide-based method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.
Reaction Scheme:
Caption: EDC/HOBt-mediated amide coupling reaction.
Materials:
-
This compound
-
Amine (R-NH2)
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous CH2Cl2.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or flash column chromatography.
This is a two-step procedure where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine.
Workflow Diagram:
Caption: Two-step acyl chloride-mediated amidation workflow.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Anhydrous Toluene or CH2Cl2
-
Amine (R-NH2)
-
Pyridine or Triethylamine (TEA)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous CH2Cl2 and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous CH2Cl2.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a model amine, benzylamine. These values are representative and may vary depending on the specific substrate and reaction scale.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Protocol 3 (Acyl Chloride) |
| Coupling Reagent | HATU | EDC / HOBt | SOCl2 then Amine |
| Base | DIPEA | DIPEA | Pyridine / TEA |
| Solvent | DMF | CH2Cl2 | Toluene / CH2Cl2 |
| Temperature | Room Temperature | 0 °C to Room Temp. | Reflux, then 0 °C to RT |
| Reaction Time | 2 - 4 hours | 12 - 18 hours | 4 - 6 hours (total) |
| Typical Yield | 85 - 95% | 75 - 90% | 70 - 85% |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Safety Information
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Coupling reagents such as HATU and EDC can be sensitizers. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Application Note: Derivatization of 3-methyl-5-(trifluoromethyl)benzoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides detailed protocols for the derivatization of 3-methyl-5-(trifluoromethyl)benzoic acid for analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization of the carboxylic acid group to a less polar and more volatile ester is essential for achieving good chromatographic peak shape, sensitivity, and reliable quantification. Two common and effective derivatization techniques are presented: silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester, and esterification using boron trifluoride-methanol (BF3-methanol) to form a methyl ester. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for fluorinated aromatic carboxylic acids.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like carboxylic acids is often hampered by poor peak shape and low sensitivity.[1] Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC-MS analysis by increasing their volatility and thermal stability.[2]
This application note details two widely used derivatization methods:
-
Silylation: This method involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group using a silylating agent such as MSTFA. TMS derivatives are generally more volatile and less polar than their parent compounds.[3]
-
Esterification: This technique converts the carboxylic acid into its corresponding methyl ester using a reagent like BF3-methanol. Methyl esters are significantly more volatile than the parent carboxylic acid.[4][5]
The choice between these two methods may depend on the sample matrix, available reagents, and specific analytical requirements.
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below.
Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Silylation using MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or standard solution into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as silylating reagents are moisture-sensitive.[6]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to dissolve the analyte.
-
Add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol details the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place 1-10 mg of the sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF3-methanol solution to the vial.[5]
-
Reaction: Tightly seal the vial and heat at 60°C for 15 minutes.[5]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the vial vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is ready for injection into the GC-MS system.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required for specific instrumentation.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize representative quantitative data for the GC-MS analysis of derivatized aromatic carboxylic acids. This data is intended to provide an expectation of performance and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Method Performance for Silylated Aromatic Acids
| Parameter | Representative Value | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.02 - 1.0 µg/mL | [7] |
| Recovery | 85 - 110% | [8] |
| Precision (RSD%) | < 15% | [8] |
Table 2: Method Performance for Methylated Aromatic Acids
| Parameter | Representative Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 1 - 5 ng/mL | [10] |
| Limit of Quantitation (LOQ) | 5 - 15 ng/mL | [11] |
| Recovery | 90 - 105% | [12] |
| Precision (RSD%) | < 10% | [9] |
Troubleshooting
A comprehensive troubleshooting guide is provided to address common issues encountered during the derivatization and analysis of carboxylic acids.
Caption: Troubleshooting guide for the derivatization of carboxylic acids.
Conclusion
The silylation and esterification protocols presented in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. Proper sample preparation, particularly the removal of moisture, is critical for successful derivatization.[6] Both methods enable the conversion of the polar carboxylic acid into a more volatile derivative, leading to improved chromatographic performance and allowing for sensitive and accurate quantification. The choice of method will depend on the specific requirements of the analysis. Silylation with MSTFA is a powerful and versatile technique, while esterification with BF3-methanol offers a cost-effective and well-established alternative.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trifluoromethylated Compounds in Drug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This functional group imparts unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The strong electron-withdrawing nature of the CF3 group and the high bond energy of the carbon-fluorine bond contribute to increased metabolic stability, improved binding affinity, and enhanced bioavailability.[1][2][3] This document provides detailed application notes, protocols, and visualizations to guide the application of trifluoromethylated compounds in drug design.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl group can profoundly alter a molecule's properties, often leading to a more favorable drug profile. These changes are critical for overcoming common challenges in drug development such as rapid metabolism and poor absorption.
Increased Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, chemists can block common metabolic pathways, thereby prolonging the drug's half-life and improving its pharmacokinetic profile.[1]
Table 1: Comparative Metabolic Stability of a Hypothetical Drug Candidate and its Trifluoromethylated Analog [1]
| Parameter | Parent Compound (with -CH3) | Trifluoromethylated Analog (with -CF3) | Rationale for Improvement |
| Primary Metabolic Pathway | Oxidation of the methyl group | Blocked | The high strength of the C-F bond prevents enzymatic oxidation.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic site limits the formation of downstream metabolites.[1] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced by blocking metabolism.[1] |
Modulation of Lipophilicity and Bioavailability
The CF3 group is more lipophilic than a hydrogen atom and has a lipophilicity comparable to a chlorine atom.[2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, leading to improved oral bioavailability and penetration of the blood-brain barrier.[2][4]
Enhanced Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[2][3] This can result in increased potency and selectivity for the target receptor or enzyme. For instance, the inclusion of a CF3 group in the para-position of the phenolic ring of a compound increased its potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated analog.[5]
Table 2: Quantitative Comparison of Physicochemical and Biological Properties of Selected Drugs and Their Analogs
| Drug/Analog | Key Property | Quantitative Data | Reference |
| Fluoxetine | 5-HT Uptake Inhibition | 6-fold more potent than non-fluorinated analog | [5] |
| Celecoxib | COX-2 Inhibitory Activity (IC50) | ~0.04 µM | [6] |
| TFM-Celecoxib (TFM-C) | COX-2 Inhibitory Activity (IC50) | ~8.2 µM (205-fold lower than Celecoxib) | [7] |
Case Study: Sorafenib and the Raf/Mek/Erk Signaling Pathway
Sorafenib is a multi-kinase inhibitor approved for the treatment of primary kidney and liver cancer.[5] It contains a trifluoromethyl group that is crucial for its activity. Sorafenib targets the Raf/Mek/Erk signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[8]
Sorafenib inhibits the Raf/Mek/Erk signaling pathway.
Experimental Protocols
The synthesis of trifluoromethylated compounds often requires specialized reagents and conditions. Below are detailed protocols for two common and powerful trifluoromethylation methods.
Protocol 1: Copper-Mediated Trifluoromethylation of Aryl Boronic Acids
This protocol describes a room-temperature copper-mediated method for the trifluoromethylation of aryl and heteroaryl boronic acids.
Materials:
-
Aryl boronic acid
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
1,10-Phenanthroline
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Dry N,N-Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
To an oven-dried reaction vial, add the aryl boronic acid (1.0 mmol), CuTC (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and KF (2.0 mmol).
-
Seal the vial with a septum and purge with oxygen for 5 minutes.
-
Add dry DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature under an oxygen balloon for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of Heterocycles
This protocol outlines a mild and operationally simple method for the direct trifluoromethylation of heterocycles using a photoredox catalyst.
Materials:
-
Heterocyclic substrate
-
Trifluoromethylsulfonyl chloride (CF3SO2Cl)
-
fac-Ir(ppy)3 (photocatalyst)
-
Diisopropylethylamine (DIPEA)
-
Degassed acetonitrile (MeCN)
-
Blue LED lamp
Procedure:
-
In a reaction vial, dissolve the heterocyclic substrate (0.5 mmol) and fac-Ir(ppy)3 (0.005 mmol) in degassed MeCN (5 mL).
-
Add DIPEA (1.0 mmol) and CF3SO2Cl (0.75 mmol) to the solution.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature under irradiation for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the trifluoromethylated product.
Experimental Workflow for Synthesis and Evaluation
The development of novel trifluoromethylated drug candidates follows a structured workflow from initial synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methyl-5-(trifluoromethyl)benzoic acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a potential application framework and general experimental protocols for investigating the use of 3-methyl-5-(trifluoromethyl)benzoic acid as a ligand or co-ligand in catalytic reactions, drawing upon established principles in organometallic chemistry and catalysis.
Potential Applications in Catalysis
Substituted benzoic acids can coordinate to metal centers through their carboxylate group, acting as anionic ligands. The electronic nature of the substituents on the aromatic ring can modulate the electron density at the metal center, thereby influencing the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
The presence of the trifluoromethyl group in this compound makes it a candidate for applications in reactions where electron-deficient ligands are beneficial. Potential areas of investigation include:
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Heck, and C-H activation/functionalization, carboxylate ligands can stabilize palladium intermediates and participate in protonolysis steps. The electronic properties of this compound could fine-tune the reactivity of the palladium catalyst.
-
Copper-Catalyzed Reactions: Copper catalysis often utilizes carboxylate ligands for reactions such as Ullmann couplings, Chan-Lam couplings, and trifluoromethylation reactions.[2][3][4]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts are employed in a variety of transformations, including hydroformylation and C-H activation, where the ligand environment is crucial for activity and selectivity.[5]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 117186-02-4 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO) |
Experimental Protocols
The following are general protocols for screening the effect of this compound as a potential ligand or additive in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These protocols should be adapted and optimized for specific substrates and reaction conditions.
Protocol 1: General Procedure for Screening in a Suzuki-Miyaura Coupling Reaction
Objective: To evaluate the effect of this compound on the yield and selectivity of a model Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium source (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol) to the tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Analyze the product and determine the yield. Compare with a control reaction run in the absence of this compound.
Visualizations
Caption: General structure of a metal-carboxylate complex.
Caption: Hypothetical Suzuki catalytic cycle.
Caption: Ligand screening experimental workflow.
References
- 1. This compound | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(III)-Catalyzed Directed C-H Coupling with Methyl Trifluoroacrylate: Diverse Synthesis of Fluoroalkenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for qNMR Analysis of Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of trifluoromethyl-containing compounds. Detailed protocols for sample preparation, data acquisition, and processing are provided to ensure accurate and reproducible results.
Introduction to ¹⁹F qNMR for Trifluoromethyl Compounds
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. For compounds containing trifluoromethyl (CF₃) groups, ¹⁹F qNMR offers significant advantages over traditional ¹H qNMR. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR (approximately -200 to 100 ppm) minimizes the likelihood of signal overlap, which simplifies the selection of a suitable internal standard.[1] This non-destructive technique requires no analyte-specific reference standard and provides both structural and quantitative information in a single experiment.[2]
Selection of an Internal Standard for ¹⁹F qNMR
The choice of an appropriate internal standard (IS) is critical for accurate and precise qNMR measurements. The ideal internal standard should meet the following criteria:
-
High Purity: The purity of the internal standard should be known and high (ideally ≥99%).[3]
-
Chemical Inertness: The standard should not react with the analyte, solvent, or any impurities present in the sample.[1]
-
Signal Separation: The ¹⁹F NMR signal of the internal standard must be well-resolved from the signals of the trifluoromethyl-containing analyte and any other fluorine-containing species in the sample.
-
Good Solubility: The internal standard must be fully soluble in the deuterated solvent used for the analysis.[3]
-
Simple Signal: A simple spectrum, preferably a single sharp peak, is desirable for accurate integration.
-
Stability: The standard should be stable under the experimental conditions (e.g., temperature, light).[3]
The following diagram illustrates the decision-making process for selecting a suitable internal standard.
Caption: Workflow for selecting a suitable internal standard for qNMR analysis.
Recommended Internal Standards for Trifluoromethyl Compounds
Several compounds have been identified as suitable internal standards for the ¹⁹F qNMR analysis of trifluoromethyl compounds. The choice of standard will depend on the specific analyte and the solvent system used.
| Internal Standard | Chemical Shift (ppm) | Common Solvents | Key Features |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | ~ -61.3 (in DMSO-d₆) | DMSO-d₆, CDCl₃, CD₃OD | Certified Reference Material (CRM) available. Soluble in common organic solvents.[4] |
| Trifluoroacetic acid (TFA) | ~ -75.0 (in DMSO-d₆) | DMSO-d₆ | Good solubility and a sharp, distinct signal.[2] |
| Sodium trifluoroacetate (NaTFA) | ~ -76.5 | D₂O, DMSO-d₆ | Inexpensive, readily available, and non-toxic. Can be used as an internal or external standard.[5] |
| 4,4'-Difluorodiphenylmethanone | Varies | Organic Solvents | Has been successfully used in ¹⁹F qNMR studies.[1] |
Experimental Protocol for ¹⁹F qNMR
This protocol provides a general guideline for performing ¹⁹F qNMR experiments for the quantification of trifluoromethyl compounds using an internal standard.
4.1. Sample Preparation
-
Accurate Weighing: Accurately weigh a known amount of the internal standard and the trifluoromethyl-containing analyte into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial to completely dissolve both the internal standard and the analyte.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
4.2. NMR Data Acquisition
The following is a logical workflow for setting up the NMR experiment.
Caption: General workflow for ¹⁹F qNMR data acquisition and analysis.
Recommended Spectrometer Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | To maximize signal intensity for a given number of scans.[6] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | To ensure complete relaxation of all nuclei for accurate integration. A delay of 15-35 seconds is often sufficient.[1][4] |
| Acquisition Time (AT) | ≥ 2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | ≥ 16 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[7] |
| Decoupling | Inverse-gated ¹H decoupling | To simplify the spectrum by removing ¹H-¹⁹F couplings without introducing Nuclear Overhauser Effect (NOE) distortions.[4] |
| Temperature | 298 K (25 °C) | Maintain a constant and recorded temperature for reproducibility. |
4.3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.1-0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This can improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction, typically a polynomial function, to ensure a flat baseline across the spectrum.
-
Integration: Integrate the well-resolved signals of the trifluoromethyl group of the analyte and the signal of the internal standard. The integration region should cover the entire peak, including any ¹³C satellites if they are not decoupled.
-
Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS * 100
Where:
-
I = Integral value
-
N = Number of ¹⁹F nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
PurityIS = Purity of the internal standard
-
Method Validation
For use in regulated environments, the ¹⁹F qNMR method should be validated according to established guidelines. The validation should assess the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No signal overlap between the analyte, internal standard, and impurities. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. | R² ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intraday RSD ≤ 1%, Interday RSD ≤ 2% |
| Trueness (Accuracy) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Recovery of 98-102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | S/N ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like temperature or relaxation delay. |
Conclusion
¹⁹F qNMR is a highly accurate, precise, and reliable method for the quantitative analysis of trifluoromethyl-containing compounds. The wide chemical shift dispersion of ¹⁹F simplifies the selection of a suitable internal standard and minimizes interferences. By following the detailed protocols and validation guidelines presented in these application notes, researchers, scientists, and drug development professionals can confidently implement ¹⁹F qNMR for purity assessment and concentration determination in a variety of applications.
References
- 1. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Grignard Reaction: This involves the formation of a Grignar reagent from 3-bromo-5-methylbenzotrifluoride, followed by carboxylation with carbon dioxide. This is often preferred for its relatively direct approach.
-
Multi-step Synthesis from Substituted Toluene/Xylene: This pathway typically involves the radical chlorination of the methyl group on a suitable toluene derivative, followed by fluorination and subsequent hydrolysis to the carboxylic acid. This can be a higher-yielding process but involves more steps and harsher reagents.
Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?
A2: Failure of Grignard reaction initiation is a common issue. Key factors include:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.[1]
-
Purity of the Alkyl Halide: Impurities in the 3-bromo-5-methylbenzotrifluoride can inhibit the reaction. Ensure the starting material is pure.
Q3: The yield of my Grignard carboxylation is low. How can I improve it?
A3: Low yields in Grignard carboxylations can be attributed to several factors:
-
Side Reactions: The Grignard reagent can react with unreacted alkyl halide to form a homocoupled byproduct. To minimize this, ensure slow addition of the alkyl halide during the Grignard formation.
-
Incomplete Carboxylation: Ensure an excess of dry, finely crushed carbon dioxide (dry ice) is used. The Grignard solution should be added to the dry ice, not the other way around, to maintain an excess of CO2.
-
Reaction with Atmospheric CO2 and Water: The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent premature reaction with atmospheric components.
-
Temperature Control: Performing the carboxylation at low temperatures (e.g., -78 °C) can improve the yield by minimizing side reactions.
Q4: What are the key safety precautions when working with trifluoromethylated compounds and Grignard reagents?
A4: Safety is paramount. Key precautions include:
-
Inert Atmosphere: Grignard reagents are pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere.
-
Handling of Trifluoromethylated Compounds: These compounds can be volatile and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to an acidic solution to neutralize any unreacted Grignard reagent.
Troubleshooting Guides
Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Presence of moisture in glassware or solvent. | Oven-dry all glassware and use anhydrous solvents. |
| Inactive magnesium surface. | Activate magnesium with iodine or 1,2-dibromoethane.[1] | |
| Low yield of Grignard reagent | Impure alkyl halide. | Purify the 3-bromo-5-methylbenzotrifluoride before use. |
| Side reaction (Wurtz coupling). | Add the alkyl halide solution slowly to the magnesium suspension. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | Use a large excess of freshly crushed, high-purity dry ice. Add the Grignard solution to the dry ice. |
| Reaction with atmospheric water/CO2. | Maintain a positive pressure of an inert gas throughout the process. | |
| Sub-optimal reaction temperature. | Conduct the carboxylation at a low temperature (e.g., -78 °C). |
Impure Product After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of a non-polar byproduct | Homocoupling of the Grignard reagent. | This can be removed during the basic aqueous extraction of the carboxylic acid. |
| Unreacted starting material | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperatures for both Grignard formation and carboxylation. |
| Presence of other acidic impurities | Side reactions during the multi-step synthesis route. | Purify the final product by recrystallization from a suitable solvent system (e.g., toluene/hexanes). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3-bromo-5-methylbenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 3-bromo-5-methylbenzotrifluoride (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring.
-
Continue stirring until the mixture reaches room temperature.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Multi-step Synthesis via Chlorination, Fluorination, and Hydrolysis
This is a representative protocol adapted from the synthesis of 3-trifluoromethylbenzoic acid.[2]
Step 1: Chlorination of 3,5-dimethylbenzotrifluoride
-
In a reaction vessel equipped for photochemical reactions, dissolve 3,5-dimethylbenzotrifluoride in a suitable solvent like carbon tetrachloride.
-
Introduce chlorine gas while irradiating with a UV lamp at a controlled temperature (e.g., 60-80°C).
-
Monitor the reaction by GC until the desired degree of chlorination is achieved, yielding 3-(trichloromethyl)-5-methylbenzotrifluoride.
Step 2: Fluorination
-
In a pressure reactor, combine the chlorinated intermediate with a fluorinating agent such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).
-
Heat the mixture to a temperature of 150-200°C for several hours.
-
The product, 3-methyl-5-(trifluoromethyl)benzotrifluoride, can be isolated by distillation.
Step 3: Oxidation/Hydrolysis
-
The methyl group of 3-methyl-5-(trifluoromethyl)benzotrifluoride can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) in an alkaline solution, followed by acidification.
-
Alternatively, if the intermediate from Step 2 is 3-(trichloromethyl)-5-(trifluoromethyl)benzene, it can be hydrolyzed to the carboxylic acid using a mixture of sulfuric and nitric acids.[3]
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Benzoic Acid Synthesis Routes
| Parameter | Grignard Reaction (adapted from[4]) | Multi-step Synthesis (adapted from[2]) |
| Starting Material | 3-bromo-5-methylbenzotrifluoride | 3,5-dimethylbenzotrifluoride |
| Key Reagents | Mg, CO2, HCl | Cl2, UV light, SbF3/SbCl5, KMnO4 |
| Typical Yield | 60-80% | 70-90% (overall) |
| Reaction Time | 2-4 hours | 24-48 hours (multiple steps) |
| Reaction Temperature | 35°C (reflux) to -78°C | 60-200°C (depending on the step) |
| Key Advantages | More direct route | Potentially higher overall yield |
| Key Disadvantages | Moisture sensitive, potential for side reactions | Multiple steps, harsh reagents |
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylbenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylbenzoic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trifluoromethylbenzoic acids, providing potential causes and solutions.
Issue 1: Presence of an additional carboxylic acid group and loss of fluorine in the final product.
Question: My final product shows an additional carboxylic acid peak in the 1H NMR and mass spectrometry results, and the 19F NMR signal is significantly diminished or absent. What could be the cause?
Answer: This is a strong indication of the hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group. This side reaction can occur under both acidic and basic conditions, especially at elevated temperatures.
Troubleshooting:
-
pH Control:
-
Acidic Conditions: Strong acids like fuming sulfuric acid can facilitate the hydrolysis of the -CF3 group. If your synthesis involves acidic steps, consider using milder acids or lowering the reaction temperature. For instance, in the hydrolysis of trifluoromethyl groups using fuming sulfuric acid and boric acid, the degree of carboxylation is sensitive to the reaction conditions.
-
Basic Conditions: The -CF3 group is also susceptible to hydrolysis under basic conditions. If your workup or reaction involves a basic wash (e.g., with NaOH or K2CO3), perform it at a low temperature and for a minimal amount of time. For example, the synthesis of 3-fluoro-5-(trifluoromethyl)benzoic acid from the corresponding nitrile involves heating with sodium hydroxide, a condition that could potentially lead to hydrolysis of the trifluoromethyl group if not carefully controlled.
-
-
Temperature Management: Keep the temperature as low as reasonably possible during all reaction and workup steps. The rate of hydrolysis is favored at higher pH and temperatures.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or 19F NMR to detect the formation of the hydrolyzed byproduct.
Quantitative Data on Hydrolysis:
| Condition | Reagents/Environment | Temperature | Potential Outcome |
| Strongly Acidic | Fuming H2SO4, H3BO3 | Elevated | Conversion of -CF3 to -COOH |
| Strongly Basic | NaOH, KOH | Elevated | Conversion of -CF3 to -COOH |
| Neutral (elevated temp) | Phosphate buffer (pH 7.4) | 34-69°C | Slow hydrolysis observed for 2-trifluoromethylphenol, suggesting potential for benzoic acid analogues |
Issue 2: Low yield of the desired product and presence of a significant amount of the corresponding trifluoromethylbenzene.
Question: My reaction has a low yield, and I've identified the corresponding trifluoromethylbenzene as a major byproduct. What is happening?
Answer: This indicates that decarboxylation, the loss of the carboxylic acid group (-COOH), is occurring. This is a common side reaction for benzoic acids, particularly those with electron-withdrawing substituents like the trifluoromethyl group. The presence of certain metal catalysts, such as copper and palladium, can also promote decarboxylation.
Troubleshooting:
-
Catalyst Choice: If your synthesis involves a metal catalyst, consider if it's known to promote decarboxylation. For some reactions, switching to a different catalyst or modifying the ligand might be necessary.
-
Temperature Control: Decarboxylation is often thermally driven. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of decarboxylation. Monitor the reaction to determine the optimal endpoint.
Experimental Protocol to Minimize Decarboxylation:
When performing reactions that are prone to decarboxylation, such as certain cross-coupling reactions, careful optimization of reaction conditions is crucial.
Example: Hypothetical Cross-Coupling Reaction
-
Reagents: Trifluoromethylbenzoic acid, coupling partner, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3).
-
Solvent: A suitable aprotic solvent (e.g., dioxane, toluene).
-
Procedure:
-
Combine the trifluoromethylbenzoic acid, coupling partner, and base in the solvent.
-
Degas the mixture thoroughly.
-
In a separate vessel, prepare a solution of the palladium catalyst and ligand.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction to the lowest effective temperature (e.g., start with 80°C and adjust as needed).
-
Monitor the reaction by TLC or LC-MS every 30-60 minutes.
-
Once the starting material is consumed, cool the reaction to room temperature and proceed with the workup.
-
Issue 3: Presence of starting materials or intermediates in the final product.
Question: My final product is contaminated with the starting material (e.g., a trifluoromethyl-substituted toluene or benzaldehyde) or an intermediate from the synthesis. How can I improve the conversion?
Answer: This points to incomplete oxidation or hydrolysis of the precursor. Many synthetic routes to trifluoromethylbenzoic acids involve the oxidation of a methyl or aldehyde group, or the hydrolysis of a nitrile or trichloromethyl group.
Troubleshooting:
-
Oxidizing/Hydrolyzing Agent: Ensure you are using a sufficiently strong and appropriate reagent for the transformation. For the oxidation of a trifluoromethyl-substituted toluene, strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are often used.[1]
-
Stoichiometry: Double-check the stoichiometry of your reagents. An insufficient amount of the oxidizing or hydrolyzing agent will lead to incomplete conversion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction to determine the optimal conditions. For the oxidation of 4-(trifluoromethyl)benzaldehyde, a reaction time of 1 hour at 70°C with Cu(OAc)2 and Co(OAc)2 as catalysts has been reported to give a 99% yield.[2]
-
Purification: If incomplete conversion is unavoidable, effective purification methods such as recrystallization or column chromatography will be necessary to isolate the pure product.
Example Protocol: Oxidation of 2-(Trifluoromethyl)benzyl Chloride
This protocol describes the hydrolysis and oxidation of 2-(trifluoromethyl)benzyl chloride to 2-(trifluoromethyl)benzoic acid.[3]
-
Reaction Setup: In a reaction vessel, combine 2-(trifluoromethyl)benzyl chloride and nitric acid (e.g., a 1:3 mass ratio with 50% nitric acid).
-
Reaction Conditions: Heat the mixture to 140-150°C.
-
Workup: After the reaction is complete, cool the mixture to below 10°C and filter to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization. A reported protocol for a similar synthesis of 2-(trifluoromethyl)benzoic acid from 2-(trichloromethyl)benzoyl chloride involves dissolving the crude product in toluene and cooling to induce crystallization, yielding a product with 99.5% purity.[4]
Issue 4: Formation of unwanted isomers.
Question: I am obtaining a mixture of ortho-, meta-, and para-isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomers is a common challenge, particularly in reactions involving electrophilic aromatic substitution or when using certain organometallic reagents. The directing effects of the substituents on the aromatic ring play a crucial role.
Troubleshooting:
-
Choice of Synthetic Route: Select a synthetic route that offers high regioselectivity. For example, starting from a pre-functionalized precursor with the desired substitution pattern is often preferable to direct functionalization of a substituted benzene ring.
-
Reaction Conditions: In some cases, adjusting the reaction temperature, solvent, or catalyst can influence the isomer ratio.
-
Purification: If isomer formation cannot be avoided, efficient separation techniques are necessary. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be effective for separating and quantifying isomers.[5] For preparative scale, column chromatography or fractional crystallization may be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when synthesizing trifluoromethylbenzoic acids?
A1: The most prevalent side reactions include:
-
Hydrolysis of the trifluoromethyl group: Conversion of the -CF3 group to a carboxylic acid (-COOH) group.
-
Decarboxylation: Loss of the -COOH group to form the corresponding trifluoromethylbenzene.
-
Incomplete conversion of precursors: Residual starting materials or intermediates in the final product.
-
Formation of isomers: Generation of a mixture of ortho, meta, and para isomers.
Q2: How can I detect the presence of these side products?
A2: A combination of analytical techniques is recommended:
-
1H NMR and 13C NMR: To identify the overall structure of the product and detect impurities.
-
19F NMR: Particularly useful for monitoring the integrity of the -CF3 group and detecting any fluorine-containing byproducts.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): To determine the molecular weight of the product and identify byproducts.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For separating and quantifying the desired product and any isomers or impurities.
Q3: Are there specific challenges associated with the Sandmeyer reaction for introducing a trifluoromethyl group?
A3: While the Sandmeyer reaction is a powerful tool, it can have its own set of challenges. In the context of trifluoromethylation, potential side reactions include:
-
Formation of biaryl byproducts: This is a known side reaction in Sandmeyer reactions.
-
Reaction with the solvent: The choice of solvent is critical, as it can sometimes participate in the reaction.
-
Decomposition of the diazonium salt: Diazonium salts can be unstable, and their decomposition can lead to a variety of byproducts. It is often crucial to perform the reaction at low temperatures.
-
Formation of phenols: If water is present, the diazonium salt can be converted to the corresponding phenol.
A one-pot procedure for the Sandmeyer trifluoromethylation of aromatic amines has been developed to minimize the handling of potentially unstable diazonium salt intermediates.[6]
Q4: What are the best practices for purifying trifluoromethylbenzoic acids?
A4: The choice of purification method depends on the nature of the impurities:
-
Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: A versatile technique for separating the desired product from byproducts with different polarities.
-
Acid-Base Extraction: Can be used to separate the acidic product from neutral or basic impurities. The trifluoromethylbenzoic acid can be extracted into a basic aqueous solution (e.g., NaHCO3 or NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Preparative HPLC or GC: For separating challenging mixtures, such as isomers.
Visualizations
Experimental Workflow: Synthesis of 2-(Trifluoromethyl)benzoic Acid via Oxidation
Caption: Synthesis of 2-(Trifluoromethyl)benzoic Acid.
Logical Relationship: Troubleshooting Common Side Reactions
Caption: Troubleshooting Side Reactions.
References
- 1. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]
- 2. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. waters.com [waters.com]
- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Technical Support Center: Improving the Solubility of 3-Methyl-5-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-methyl-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: The key properties of this compound are summarized in the table below. Understanding these properties is the first step in developing a solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Solid (Expected) | |
| IUPAC Name | This compound | [1] |
| CAS Number | 117186-02-4 | [1] |
Q2: Why is this compound expected to have poor water solubility?
A2: The molecular structure of this compound contains a nonpolar aromatic ring and a hydrophobic trifluoromethyl (-CF₃) group. While the carboxylic acid group (-COOH) can participate in hydrogen bonding, the overall hydrophobicity of the molecule suggests limited solubility in aqueous solutions. Many aromatic carboxylic acids are known to be poorly soluble in water.[2][3]
Q3: What are the primary strategies for improving the solubility of a poorly soluble carboxylic acid like this one?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[4][5][6][7] These methods are broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), and creating solid dispersions in hydrophilic carriers.[4][6] The goal is to increase the surface area or create a more soluble amorphous form of the compound.[5]
-
Chemical Modifications: These strategies involve altering the molecule's ionization state or forming new complexes. Key methods include pH adjustment, salt formation, and complexation with agents like cyclodextrins.[4][6]
-
Other Approaches: The use of co-solvents, surfactants, and hydrotropes are also highly effective methods.[6][7][8]
Q4: How does pH adjustment affect the solubility of this compound?
A4: As a benzoic acid derivative, this compound is a weak acid. Its aqueous solubility is highly dependent on pH.[9][10]
-
At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH). This uncharged form is less polar and therefore less soluble in water.[9][10]
-
At high pH (basic conditions): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility.[9][10][11] Therefore, increasing the pH of the solution by adding a base is a very effective method to dissolve this compound.[][13]
Q5: What is co-solvency and how can it be used for this compound?
A5: Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a nonpolar compound.[14][15] The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic molecule.[16] For this compound, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance its solubility.[4][][14] This method is particularly useful for preparing concentrated stock solutions.
Q6: Is forming a salt a viable option to improve solubility?
A6: Yes, salt formation is a very effective strategy.[6][9] By reacting the acidic this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), you can form a salt.[9] These salts are often crystalline solids that are more polar than the parent acid, leading to a substantial increase in aqueous solubility.[3][17]
Q7: What is a solid dispersion and would it be effective?
A7: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix.[18][19] This can be achieved by methods like solvent evaporation or melting. The drug may exist in an amorphous state within the carrier, which has a higher energy state and thus greater solubility than the stable crystalline form.[18][20] Common carriers include polymers like povidone (PVP) and polyethylene glycols (PEGs).[5][20] This technique is highly promising for improving the dissolution rate and solubility of BCS Class II drugs (low solubility, high permeability), a category this compound may fall into.[18][19]
Q8: How can cyclodextrins be used to enhance solubility?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the nonpolar parts of a drug molecule (the "guest"), such as the aromatic ring of this compound, into their cavity.[6][21] This forms an inclusion complex where the hydrophobic part of the drug is shielded, and the hydrophilic exterior of the cyclodextrin interacts with water, leading to a significant increase in overall aqueous solubility.[21][22]
Troubleshooting Guides
Issue 1: Adjusting the pH increased solubility, but the compound precipitates over time.
| Possible Cause | Suggested Solution |
| Buffer Capacity Exceeded | The pH of the solution may not be stable and could be drifting downwards, causing the compound to revert to its less soluble protonated form. Ensure you are using a buffer with sufficient capacity to maintain the target pH. Re-measure the pH of the solution after the precipitate forms. |
| Common Ion Effect | If using a buffer salt that shares a common ion with a potential salt form of your compound, it could suppress solubility. Try a different buffering system. |
| Supersaturation | You may have created a temporary supersaturated solution that is not thermodynamically stable. Try preparing the solution at a slightly lower concentration or include a stabilizing excipient. |
Issue 2: The compound dissolves in a co-solvent but crashes out when diluted with an aqueous buffer.
| Possible Cause | Suggested Solution |
| Solvent Polarity Shift | The final mixture after dilution has too high a water content (is too polar) to keep the compound dissolved. The amount of co-solvent is below the critical concentration needed for solubilization. |
| Optimize Co-solvent Ratio: Experiment with different ratios of co-solvent to aqueous buffer. You may need a higher percentage of the co-solvent in the final solution.[7] | |
| Change Dilution Method: Try adding the aqueous buffer to the co-solvent solution very slowly while vortexing or sonicating vigorously to avoid localized concentration gradients that induce precipitation. | |
| Use a Surfactant: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) to either the co-solvent concentrate or the aqueous diluent. Surfactants can help stabilize the drug particles and prevent precipitation.[23] |
Issue 3: The prepared solid dispersion shows minimal improvement in dissolution rate.
| Possible Cause | Suggested Solution |
| Compound is not Amorphous | The preparation method may not have been effective in converting the crystalline drug into an amorphous state. The drug may have recrystallized during processing or storage. |
| Characterize the Dispersion: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm if the drug is in an amorphous state within the carrier.[24] | |
| Optimize Preparation: Try a faster solvent removal rate (e.g., using a rotovap under high vacuum) or a different carrier-to-drug ratio. Some carriers are better at inhibiting crystallization than others.[25] | |
| Poor Wettability | Even within a dispersion, poor wettability of the carrier itself or large particle sizes of the dispersion can slow dissolution. Ensure the carrier is highly water-soluble and consider gently milling the solid dispersion to reduce particle size. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in a separate vial. Ensure there is visible solid material remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: Solubility Enhancement by Co-solvency
-
Solvent Selection: Choose a primary solvent (e.g., deionized water or a buffer at a specific pH) and a water-miscible co-solvent in which the compound is highly soluble (e.g., ethanol, DMSO, or PEG 400).[9]
-
Preparation of Solvent Systems: Prepare a series of solvent mixtures with varying volume ratios of the co-solvent to the primary solvent (e.g., 10:90, 20:80, 30:70, up to 50:50 v/v).[9]
-
Solubility Determination: Add an excess amount of this compound to a known volume of each solvent mixture in a sealed vial.
-
Equilibration & Quantification: Follow steps 3-5 from the pH Adjustment protocol for each solvent system.
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent in the mixture to determine the optimal ratio for solubilization.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent to form a clear solution.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the volume decreases.
-
Drying and Sizing: Dry the resulting solid film or powder under a high vacuum for at least 24 hours to remove any residual solvent. Gently grind the solid dispersion using a mortar and pestle to obtain a fine, uniform powder.
-
Characterization: Evaluate the solid-state properties of the dispersion using PXRD or DSC to confirm amorphicity.
-
Dissolution Testing: Perform a dissolution study comparing the prepared solid dispersion to the pure crystalline drug to assess the enhancement in dissolution rate.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Caption: Experimental workflow for the co-solvency protocol.
References
- 1. This compound | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency: Significance and symbolism [wisdomlib.org]
- 16. youtube.com [youtube.com]
- 17. Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid [ouci.dntb.gov.ua]
- 18. jddtonline.info [jddtonline.info]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Fluorinated Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of fluorinated benzoic acids (FBAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the study of FBA degradation, from analytical hurdles to experimental design.
Q1: My analytical signal for FBA is very low in complex samples like reservoir water. How can I improve detection limits?
A1: Low signal strength in complex matrices is often due to high salinity and interfering substances. A solid-phase extraction (SPE) step before analysis is highly effective.
-
Troubleshooting Steps:
-
Utilize SPE: An optimized SPE procedure using a C18 stationary phase can preconcentrate your FBA analytes and eliminate over 99% of salt from the sample.[1] This can increase your effective detection by a factor of 10-20.[1]
-
Optimize Chromatography: Re-evaluate your HPLC-MS/MS method, including the choice of column and elution conditions, to achieve baseline separation and enhance sensitivity.[1]
-
Internal Standards: For polar FBAs that may have lower recovery rates during SPE (e.g., 2,6-diFBA, 2,3,6-triFBA), use dedicated deuterated internal standards to correct for any losses.[1]
-
Q2: I am performing a microbial degradation experiment, but I'm not observing any significant breakdown of the FBA. What could be the issue?
A2: Lack of degradation can stem from several factors, including the choice of microbial strain, culture conditions, or the specific FBA isomer being tested.
-
Troubleshooting Steps:
-
Strain Selection: Not all microorganisms can degrade FBAs. Use strains known for this capability, such as those from the genera Alcaligenes, Pseudomonas, or Aureobacterium.[2] Some strains, like Pseudomonas sp. B13, readily cometabolize monofluorobenzoates when grown on substrates like 3-chlorobenzoate.[3]
-
Adaptation Period: Some strains may require a period of adaptation before they can utilize an FBA as a sole carbon source.[3]
-
Isomer Specificity: Degradation pathways can be highly specific to the position of the fluorine atom. For example, Pseudomonas sp. B13 can fully degrade 4-fluorobenzoate but only cometabolizes the 2- and 3-isomers, which can lead to the formation of dead-end metabolites.[3][4]
-
Check for Toxicity: High concentrations of the FBA or its intermediates can be toxic to the microbial culture.[4] Try running experiments with a lower initial substrate concentration.
-
Growth Conditions: Ensure the medium provides all necessary nutrients and that conditions (e.g., aerobic vs. anaerobic) are appropriate for the chosen degradation pathway. Some denitrifying bacteria can degrade 2-fluorobenzoate anaerobically.[5]
-
Q3: During my photocatalytic degradation experiment, the defluorination rate is low. How can I improve the efficiency?
A3: Low defluorination efficiency in photocatalysis can be related to the catalyst, pH, and reaction atmosphere.
-
Troubleshooting Steps:
-
Catalyst Choice: While TiO2 is a common photocatalyst, its efficiency can be limited for FBA degradation.[6][7] Consider using modified catalysts like mesoporous Sb2O3/TiO2 heterojunctions, which have shown enhanced performance.[6][7] Platinization of catalysts like β-Ga2O3 can also enhance defluorination under certain conditions.[8]
-
Optimize pH: The pH of the solution is a critical factor.[6][7] For instance, with PFOA (a related fluorinated acid), degradation activity was found to have a negative correlation with pH, as the surface charge of the catalyst and the dissociation state of the acid are pH-dependent.[6][7]
-
Control the Atmosphere: The reaction atmosphere can significantly impact the pathway. For some systems, defluorination efficiency is greater under a nitrogen atmosphere compared to air.[9]
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. For example, the optimal loading of β-Ga2O3 for defluorinating Fluoxetine was found to be 50 mg in 100 mL of media.[8]
-
Q4: How do I identify the intermediate products of FBA degradation?
A4: Identifying transient intermediates requires sensitive analytical techniques capable of separating and identifying structurally similar compounds.
-
Recommended Approach:
-
Sample Preparation: At various time points during the degradation experiment, collect samples. For microbial cultures, centrifuge to remove cells, acidify the supernatant to pH 2, and extract with a solvent like cold ethyl acetate.[4]
-
Primary Analysis (LC-MS/MS): High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for identifying and quantifying polar intermediates directly from aqueous samples.[1][9][10] Time-of-flight (TOF) mass spectrometry is particularly useful for identifying unknown intermediates.[8][9]
-
Confirmatory Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation.[11] Note that acidic compounds like FBAs and their intermediates often require derivatization to more volatile esters (e.g., using BF3/methanol) prior to GC-MS analysis.[12][13]
-
Fluoride Release (Ion Chromatography): To confirm defluorination, measure the concentration of fluoride ions (F-) in your samples using an ion-selective electrode or Ion Chromatography (IC).[4][14][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from degradation and analysis studies.
Table 1: Analytical Detection Limits for Fluorinated Benzoic Acids
| Analytical Method | Analyte Group | Limit of Quantification (LOQ) | Matrix | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | Monofluoro- to bis-trifluoromethyl FBAs | 0.09 - 14.1 ppb | Water | [10] |
| HPLC-MS/MS with SPE | 19 different FBAs | 0.01 - 0.05 ng/mL (ppb) | High-salinity water |[1] |
Table 2: Photocatalytic Defluorination and Degradation of FBAs (Data from a study using β-Ga2O3 catalyst after 3 hours of UV illumination)
| Substrate | Defluorination Yield (%) | Degradation Extent (%) | Reference |
|---|---|---|---|
| 4-Fluorobenzoic Acid | 45% | ~60% | [9] |
| 3-Chloro-4-fluorobenzoic Acid | 42% | ~55% |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Analysis of FBA Degradation Intermediates by HPLC-MS/MS
This protocol is adapted from methods used for analyzing FBA tracers and degradation products.[1][10]
-
Objective: To identify and quantify FBAs and their hydroxylated or dearomatized intermediates.
-
Instrumentation:
-
UHPLC System
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Parameters:
-
Sample Preparation:
-
Collect 5 mL of sample from the reactor.
-
If biomass is present, centrifuge at 10,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If the sample has high salinity, perform Solid-Phase Extraction (SPE) as described in Protocol 2.[1]
-
Transfer the final filtrate to an autosampler vial for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for FBA Cleanup from Saline Water
This protocol is based on a method optimized for 19 FBAs in reservoir water.[1]
-
Objective: To remove salt and preconcentrate FBAs from complex aqueous matrices.
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
-
Procedure:
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Sample Loading: Acidify the water sample (e.g., 4 mL) with formic acid. Load the sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove residual salts.
-
Elution: Elute the retained FBAs with 1 mL of methanol into a clean collection tube.
-
Preparation for Analysis: The eluate can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for further concentration.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key degradation pathways and experimental processes.
Caption: Proposed microbial degradation pathway for 4-fluorobenzoate by Aureobacterium sp.[2]
Caption: General workflow for a photocatalytic degradation experiment.
Caption: A logical guide for troubleshooting common degradation experiment issues.
References
- 1. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions [frontiersin.org]
- 7. Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s4science.at [s4science.at]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid, focusing on scalability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: Two primary routes are considered for the scalable synthesis of this compound. The first involves the Grignard reaction of a corresponding aryl halide, such as 3-bromo-5-methylbenzotrifluoride, followed by carboxylation with carbon dioxide. The second route, detailed in patent literature, involves a multi-step process starting from m-xylene, proceeding through chlorination, fluorination, and hydrolysis.[1] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.
Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?
A2: The success of the Grignard reaction is highly dependent on several factors. It is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive with water, which will quench the reaction.[2][3] All glassware must be thoroughly dried, and anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, should be used.[4][5] The quality of the magnesium turnings is also important; they should be fresh and activated, often with a small amount of iodine or 1,2-dibromoethane to initiate the reaction.[4] Temperature control is another critical aspect, as the reaction is exothermic.[5]
Q3: How can I minimize the formation of byproducts during the Grignard reaction?
A3: A common byproduct in Grignard reactions is the Wurtz coupling product, in this case, biphenyl derivatives, which can arise from the reaction of the Grignard reagent with the starting aryl halide.[3] This side reaction is favored at higher concentrations and temperatures. To minimize this, a slow, controlled addition of the aryl halide to the magnesium suspension is recommended to maintain a low concentration of the halide in the reaction mixture. Maintaining a moderate reaction temperature is also crucial.
Q4: What are the main challenges associated with the trifluoromethylation step in the alternative synthesis route?
A4: Trifluoromethylation reactions can be challenging to scale up.[6] Many trifluoromethylating reagents are expensive and may not be available in large quantities. The reactions can also require harsh conditions and specialized equipment to handle gaseous reagents like hydrogen fluoride.[1] Careful control of reaction parameters such as temperature and pressure is essential for achieving good yields and selectivity.[1]
Q5: What is the recommended method for purifying the final product, this compound, at a larger scale?
A5: Purification of the final benzoic acid derivative can be achieved through several methods. Recrystallization is a common and effective technique for purifying solid organic compounds.[7][8] The choice of solvent is critical and depends on the solubility of the product and impurities. A common procedure involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form pure crystals.[7][8] An alternative method described in patent literature involves treating the crude benzoic acid with an amine, followed by distillation or sublimation to obtain a highly pure product.[9] For this specific product, purification can also be achieved by dissolving it in an aqueous sodium hydroxide solution, extracting with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure benzoic acid.[1]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure starting halide. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings. 3. Purify the aryl halide before use. |
| Low yield of Grignard reagent. | 1. Reaction with atmospheric moisture or carbon dioxide. 2. Formation of Wurtz coupling byproducts. 3. Grignard reagent decomposition at high temperatures. | 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 2. Add the aryl halide slowly to the magnesium suspension. Avoid high reaction temperatures. 3. Control the exotherm by cooling the reaction vessel and controlling the addition rate of the halide. |
| Formation of a dark, cloudy mixture. | 1. Overheating of the reaction. 2. Presence of impurities. | 1. Ensure adequate cooling and do not exceed the recommended reaction temperature. 2. Use high-purity starting materials and solvents. |
Carboxylation and Work-up Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of benzoic acid. | 1. Incomplete carboxylation. 2. Grignard reagent reacting with acidic protons during work-up. | 1. Ensure an excess of dry ice (solid CO2) is used. Allow the reaction to proceed for a sufficient amount of time. 2. Add the Grignard solution to the dry ice, not the other way around. Perform the acidic work-up only after the carboxylation is complete.[10] |
| Product is contaminated with a neutral byproduct. | Biphenyl derivative from Wurtz coupling. | Separate the acidic product from the neutral byproduct by extraction with a basic aqueous solution (e.g., NaOH or NaHCO3). The benzoic acid will dissolve in the aqueous layer, while the neutral byproduct will remain in the organic layer. |
| Difficulty in isolating the product. | Product is an oil or does not crystallize well. | If the product oils out during recrystallization, try using a different solvent system or a seed crystal to induce crystallization. Purification via column chromatography may also be an option. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3-Bromo-5-methylbenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromo-5-methylbenzotrifluoride (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gently warm the flask.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Work-up and Purification:
-
Slowly add 1 M HCl to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate).
-
Protocol 2: Alternative Synthesis from m-Xylene (Based on Patent CN101066917A)[1]
This is a multi-step synthesis and should be performed with caution, following the detailed procedures outlined in the patent literature. The key steps are:
-
Chlorination: Reaction of m-xylene with chlorine to form m-bis(trichloromethyl)benzene.
-
Fluorination: Reaction of m-bis(trichloromethyl)benzene with hydrogen fluoride to yield m-trichloromethyl trifluoromethyl benzene.
-
Hydrolysis: Hydrolysis of m-trichloromethyl trifluoromethyl benzene in the presence of a zinc-containing catalyst to produce 3-trifluoromethylbenzoic acid.
Note: This protocol does not yield the target molecule directly but a closely related one. Adaptation would be necessary.
Data Presentation
Table 1: Typical Reaction Parameters for Grignard Synthesis
| Parameter | Value |
| Reactant Ratio (Halide:Mg) | 1 : 1.2 |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 2-3 hours |
| Carboxylation Temperature | -78 °C to room temp. |
| Typical Yield (Crude) | 70-85% |
| Purity (after recrystallization) | >98% |
Mandatory Visualization
Caption: Grignard synthesis workflow for this compound.
References
- 1. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 10. leah4sci.com [leah4sci.com]
Technical Support Center: Catalyst Selection for Substituted Benzoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzoic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing substituted benzoic acids?
A1: The main catalytic routes for synthesizing substituted benzoic acids include:
-
Oxidation of Substituted Toluenes: This method involves the oxidation of a methyl group on an aromatic ring to a carboxylic acid.
-
Carboxylation of Aryl Halides and Pseudohalides: This approach introduces a carboxyl group to an aromatic ring using carbon dioxide (CO₂) and a metal catalyst. This is often achieved through reactions like Suzuki-Miyaura coupling precursors or direct carboxylation.
-
Kolbe-Schmitt Reaction: This reaction is specific for the synthesis of hydroxybenzoic acids, involving the carboxylation of a phenoxide.
Q2: How do I select the appropriate catalyst for the oxidation of a substituted toluene?
A2: The choice of catalyst depends on the specific substrate and desired reaction conditions. Cobalt-based catalysts are widely used. For instance, a combination of Co(OAc)₂ with a bromide source like NaBr is effective for the oxidation of various substituted toluenes using molecular oxygen. For halo-, methoxy-, and cyano-toluenes, catalyst systems like Co(C₁₈H₃₅O₂)₂/NH₄Br or Co(OAc)₂/NaBr/AcOH in the presence of a radical initiator have shown satisfactory results in non-acidic solvents.
Q3: I am experiencing low yield in my Suzuki-Miyaura coupling to create a precursor for a substituted benzoic acid. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings can arise from several factors:
-
Catalyst Inactivity: The palladium catalyst can be deactivated by exposure to oxygen. It is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incorrect Base Selection: The choice and amount of base are critical. Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly affect the reaction's success.[1]
-
Poor Boronic Acid Quality: Boronic acids can degrade over time. Using fresh or properly stored boronic acid is recommended.[1]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often required. The ratio of these solvents can impact the solubility of your reagents and the reaction rate.[1]
Q4: What factors influence the regioselectivity (ortho- vs. para- substitution) in the Kolbe-Schmitt reaction?
A4: The regioselectivity of the Kolbe-Schmitt reaction is primarily influenced by the counter-ion of the phenoxide. Smaller counter-ions like sodium (Na⁺) or potassium (K⁺) favor the formation of the ortho-isomer (salicylic acid).[2] Larger counter-ions, such as cesium (Cs⁺), sterically hinder the ortho position, leading to the preferential formation of the para-substituted product.[2]
Troubleshooting Guides
Oxidation of Substituted Toluenes
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of the substituted toluene. | Inactive catalyst or insufficient initiator. | Ensure the cobalt catalyst is active and add a radical initiator like AIBN. |
| Low reaction temperature. | Increase the reaction temperature. For example, oxidation of p-bromotoluene can be conducted at 150°C. | |
| Formation of benzaldehyde instead of benzoic acid. | Incomplete oxidation. | Increase the reaction time or the partial pressure of oxygen.[3] Note that benzaldehyde is an intermediate in the oxidation of toluene to benzoic acid.[4] |
| Formation of byproducts like benzyl bromide. | Halogenation of the starting material. | This can occur when using bromide promoters. Using organic bromide salts instead of inorganic ones may increase selectivity.[4] |
| Low yield of benzoic acid. | Over-oxidation to CO₂ and CO. | Modifying the catalyst support, for instance, with MoO₃ on V₂O₅/Al₂O₃, can improve selectivity for benzoic acid. Strong adsorption of toluene in catalyst micropores can lead to complete oxidation. |
Carboxylation of Aryl Halides
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired benzoic acid. | Inefficient catalyst system. | For aryl chlorides, a NiCl₂(PPh₃)₂ catalyst with a Mn powder reductant and Et₄NI as an additive can be effective.[5] For aryl bromides, a palladium catalyst with a bulky, electron-rich phosphine ligand like tBuXPhos may give better results.[6] |
| Catalyst deactivation. | Ensure stringent inert atmosphere conditions to prevent catalyst oxidation. | |
| Parasitic side reactions (e.g., dehalogenation). | The choice of ligand is critical to minimize side reactions. Highly electron-donating and bulky phosphine ligands can help.[7] | |
| Reaction does not proceed with sterically hindered substrates. | Steric hindrance impeding catalyst-substrate interaction. | For hindered aryl triflates, Co(II) or Ni(II) precatalysts may be more effective.[7] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Substituted Toluene
This protocol is a general guideline for the oxidation of a substituted toluene to the corresponding benzoic acid using a cobalt-based catalyst.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, add the substituted toluene, the catalyst system (e.g., Co(OAc)₂ at 5 mol%, NaBr at 3 mol%, and acetic acid at 50 mol%), a radical initiator (e.g., AIBN at 2 mol%), and a suitable solvent like dichlorobenzene.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 150°C) while bubbling oxygen through the solution.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Carboxylation of an Aryl Halide
This protocol provides a general method for the nickel-catalyzed carboxylation of an aryl chloride.
-
Reaction Setup: In a glovebox, charge a reaction vessel with the nickel precatalyst (e.g., NiCl₂(PPh₃)₂ at 5 mol%), the phosphine ligand (e.g., PPh₃ at 10 mol%), the manganese powder reductant (300 mol%), and the additive (e.g., Et₄NI at 10 mol%).[8]
-
Reagent Addition: Add the aryl chloride and a suitable solvent (e.g., 1,3-dimethylimidazolidinone - DMI).[8]
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and introduce carbon dioxide (1 atm). Stir the reaction at room temperature for the required duration.[5]
-
Workup: Upon completion, quench the reaction and follow a standard aqueous workup procedure to isolate the carboxylic acid.
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.
Catalyst Selection Workflow
Caption: Decision workflow for selecting a synthetic method and catalyst.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 3-Methyl-5-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound typically follows one of two primary pathways:
-
Route A: Trifluoromethylation followed by Oxidation: This involves the trifluoromethylation of 3-methyl-bromobenzene or a similar precursor, followed by the oxidation of the methyl group to a carboxylic acid.
-
Route B: Oxidation followed by Trifluoromethylation: This route starts with the oxidation of m-xylene to 3-methylbenzoic acid, which is then subjected to a trifluoromethylation reaction.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials (e.g., 3-methyl-5-(trifluoromethyl)toluene).
-
Over-oxidized or under-oxidized products.
-
Isomeric byproducts from the trifluoromethylation step.
-
Residual solvents from the reaction or purification process.
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity analysis.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete oxidation of the methyl group. | Increase reaction time, temperature, or the amount of oxidizing agent (e.g., KMnO4). Ensure proper mixing. |
| Inefficient trifluoromethylation. | Optimize the trifluoromethylation reaction conditions, including catalyst, solvent, and temperature. Ensure anhydrous conditions if using moisture-sensitive reagents. | |
| Product loss during workup and purification. | Optimize the extraction and precipitation pH. Ensure complete precipitation of the product before filtration. Use an appropriate solvent for recrystallization to minimize solubility losses. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of reagents is correct. |
| Formation of Isomeric Impurities | Lack of regioselectivity in the trifluoromethylation step. | Use a directing group if possible to enhance regioselectivity. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Purification by chromatography may be necessary. |
| Product is Discolored (e.g., yellow or brown) | Presence of colored impurities from side reactions or degradation. | Purify the product by recrystallization, activated carbon treatment, or column chromatography. |
| Poor Solubility of the Product During Aqueous Workup | Incorrect pH during the basic extraction. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid and form the soluble carboxylate salt. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol describes a common method for purifying this compound from non-acidic organic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Organic Wash (Optional): Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH < 2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight. A purity of up to 99.9% can be achieved with this method.[4]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.[2]
-
Sample Preparation: Prepare a standard solution of the purified compound and a solution of the sample to be analyzed in the mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Analysis: Run the samples and integrate the peak areas to determine the percentage purity and the relative amounts of any impurities.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Purity after Acid-Base Extraction | > 99.5% | Can reach up to 99.9% with careful execution.[4] |
| Melting Point | Varies depending on purity | A sharp melting point range indicates high purity. |
| HPLC Purity | > 98% | Commercially available products often have this purity level.[5] |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low product purity issues.
References
Technical Support Center: Solvent Effects in the Synthesis of Benzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of solvents in the synthesis of benzoic acid derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of benzoic acid derivatives, with a focus on the impact of solvent choice.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride to produce a 2-benzoylbenzoic acid derivative is giving a very low yield. What are the likely solvent-related causes?
-
Answer: Low yields in Friedel-Crafts acylation can often be attributed to several solvent- and reagent-related factors:
-
Moisture: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate the catalyst. Ensure you are using a dry, inert solvent and that all glassware has been thoroughly dried.[1]
-
Solvent Reactivity: The solvent should be inert to the reaction conditions. Solvents like nitrobenzene or carbon disulfide are traditional choices. However, due to toxicity and environmental concerns, alternative solvents are often sought. Chlorinated solvents like dichloromethane (DCM) can be used but may participate in side reactions.
-
Reagent Solubility: The reactants and the intermediate complex must be soluble in the chosen solvent. If solubility is low, the reaction rate will be significantly reduced.
-
Suboptimal Reaction Temperature: The ideal temperature is highly dependent on the solvent and the reactivity of the substrates. For instance, reactions in benzene may require reflux, while others proceed at room temperature.[1] Excessively high temperatures can promote side reactions and decomposition.
-
Issue 2: Grignard Reagent Formation Fails or is Sluggish
-
Question: I'm having trouble initiating the Grignard reaction for the synthesis of a substituted benzoic acid. What role does the solvent play here?
-
Answer: The solvent is crucial for the formation and stability of the Grignard reagent.
-
Solvent Choice: Ethereal solvents are essential. Diethyl ether is common, but its low boiling point and high volatility can be problematic. Tetrahydrofuran (THF) is a popular alternative with a higher boiling point, which can be beneficial for less reactive halides.[2][3] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that often provides superior results, including the suppression of Wurtz coupling byproducts.[2]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. The solvent must be strictly anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.[4] Use of freshly dried solvents over molecular sieves or other drying agents is recommended.
-
Issue 3: Incomplete Esterification or Amidation
-
Question: My Fischer esterification (or amidation) of a benzoic acid derivative is not going to completion. How can the solvent choice affect the equilibrium?
-
Answer: Esterification and amidation are equilibrium reactions. The solvent can influence the position of the equilibrium.
-
Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) can drive the reaction to completion.[5]
-
Solvent Polarity and Reactant Solubility: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. For amidation reactions, especially with coupling reagents, polar aprotic solvents like DMF or acetonitrile are often used.[6][7] However, greener alternatives like 2-MeTHF are being explored. In some cases, using an excess of one of the reactants (e.g., the alcohol in esterification) can also serve as the solvent and shift the equilibrium.[5]
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of electrophilic aromatic substitution on a benzoic acid derivative?
A1: The effect of solvent polarity on electrophilic aromatic substitution is complex and depends on the specific reaction mechanism. Generally, the reaction proceeds through a charged intermediate (an arenium ion). Solvents that can stabilize this charged intermediate can increase the reaction rate. However, very polar solvents may also solvate the electrophile, reducing its reactivity. For reactions like nitration, a mixture of strong acids (sulfuric and nitric acid) often serves as both the catalyst and the reaction medium.[8] In other cases, non-polar solvents are used, but the reaction rates may be slower.[9]
Q2: I am performing an oxidation of a toluene derivative to a benzoic acid derivative. What are the key considerations for solvent selection?
A2: For many oxidation reactions of alkylbenzenes, a solvent may not be strictly necessary, and the reaction can be run neat.[10][11] When a solvent is used, it should be inert to the strong oxidizing conditions. Acetic acid is a common choice as it is relatively stable and can help to solubilize the reactants.[12] In some modern catalytic systems, the choice of solvent can be key to preventing over-oxidation to CO2. For instance, hexafluoropropan-2-ol (HFIP) has been shown to be effective in the selective oxidation of toluene to benzaldehyde, preventing the formation of benzoic acid.[13]
Q3: Can I use a protic solvent for a reaction involving a benzoic acid derivative?
A3: It depends entirely on the reaction. For reactions that are not sensitive to acidic protons, such as certain oxidations or reductions, protic solvents like water, ethanol, or acetic acid can be suitable.[14][15] However, for reactions involving moisture-sensitive reagents like Grignard reagents, organolithiums, or many Lewis acid catalysts, protic solvents are incompatible as they will react with and destroy the reagent.[4]
Q4: My product is precipitating out of the reaction mixture prematurely. What can I do?
A4: Premature precipitation of the product can halt a reaction by coating the surface of any solid reactants or catalysts. This indicates that the product has low solubility in the reaction solvent at the reaction temperature. You could consider:
-
Switching to a solvent in which the product is more soluble.
-
Increasing the reaction temperature, if the reaction is stable at higher temperatures.
-
Using a co-solvent to increase the overall solvating power of the reaction medium.
Data Presentation
Table 1: Solvent Effects on the Yield of 2-Benzoylbenzoic Acid Derivatives via Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Phthalic Anhydride | Benzene | AlCl₃ | Reflux | 0.5 | 74-88 |
| Anisole | Benzoyl Chloride | [bmim][BF₄] | Cu(OTf)₂ | 60 | 1 | >95 |
| Anisole | Benzoyl Chloride | CH₃CN | Cu(OTf)₂ | 60 | 1 | 64 |
| Anisole | Benzoyl Chloride | CH₂ClCH₂Cl | Cu(OTf)₂ | 60 | 1 | 73 |
Data synthesized from multiple sources for comparative purposes.
Table 2: Comparison of Ethereal Solvents in Grignard Reagent Formation and Subsequent Reaction
| Grignard Reagent | Solvent | Boiling Point (°C) | Reaction Initiation | Wurtz Byproduct Formation | Overall Process Efficiency |
| Phenylmagnesium bromide | Diethyl Ether | 34.6 | Generally good | Moderate | Good |
| Phenylmagnesium bromide | THF | 66 | Can be sluggish | Moderate | Good |
| Benzylmagnesium bromide | Diethyl Ether | 34.6 | Good | High | Moderate |
| Benzylmagnesium bromide | 2-MeTHF | 80 | Good | Low | Superior |
Data synthesized from multiple sources for comparative purposes.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol details the esterification of benzoic acid using an excess of the alcohol as the solvent.
-
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Methanol (3.2 g, 100 mmol)
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add benzoic acid and methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture and heat under reflux for 1-7 hours (reaction progress can be monitored by TLC).[16]
-
After cooling, remove the excess methanol by rotary evaporation.
-
Transfer the residue to a separatory funnel and add ethyl acetate and a 5% sodium carbonate solution for extraction.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain methyl benzoate.[16]
-
Protocol 2: Synthesis of 4-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene
This protocol uses an aqueous system for the oxidation reaction.
-
Materials:
-
p-Nitrotoluene (230 g, 1.7 moles)
-
Sodium dichromate (680 g, 2.3 moles)
-
Water (1500 cc)
-
Concentrated sulfuric acid (1700 g)
-
5% Sodium hydroxide solution
-
-
Procedure:
-
In a large round-bottom flask fitted with a mechanical stirrer, combine sodium dichromate, water, and p-nitrotoluene.
-
With stirring, slowly add concentrated sulfuric acid over approximately 30 minutes. The reaction is exothermic.
-
Once the initial exothermic reaction subsides, heat the mixture to a gentle boil for 30 minutes.
-
Cool the reaction mixture and add 2 L of water. Filter the crude product.
-
To remove chromium salts, wash the crude product with warm dilute sulfuric acid and filter again.
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any unreacted nitrotoluene and chromium hydroxide.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.
-
Filter the product, wash thoroughly with water, and dry. The expected yield is 82-86%.[15]
-
Mandatory Visualizations
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. quora.com [quora.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Validation & Comparative
FT-IR Spectroscopic Analysis of 3-methyl-5-(trifluoromethyl)benzoic acid: A Comparative Guide
This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 3-methyl-5-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its FT-IR spectrum with related benzoic acid derivatives. The experimental data herein serves as a benchmark for the identification and quality control of this important chemical intermediate.
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and methyl substitutions on the benzoic acid core impart specific electronic and steric properties. FT-IR spectroscopy is a powerful, non-destructive technique for the qualitative analysis of this compound, providing a molecular fingerprint through the vibrational frequencies of its functional groups. This guide will detail the characteristic absorption bands of this compound and compare them with those of 3-methylbenzoic acid and 3-(trifluoromethyl)benzoic acid to highlight the spectroscopic influence of each substituent.
Comparative FT-IR Data
The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its carboxylic acid, aromatic, methyl, and trifluoromethyl functional groups. The table below summarizes the key absorption bands observed for this compound and its structural analogs.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | 3-methylbenzoic acid (Observed, cm⁻¹)[1][2] | 3-(trifluoromethyl)benzoic acid (Observed, cm⁻¹)[3][4][5] |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| Aromatic C-H | C-H Stretch | 3100-3000 | ~3070 | ~3080 |
| Methyl C-H | C-H Stretch | 2980-2850 | ~2920 | - |
| Carboxylic Acid | C=O Stretch | ~1710-1690 | ~1688 | ~1715 |
| Aromatic C=C | C=C Stretch | 1615-1580, 1500-1450 | ~1610, 1450 | ~1620, 1490 |
| Methyl C-H | C-H Bend | ~1460, 1380 | ~1460, 1380 | - |
| Carboxylic Acid | C-O Stretch / O-H Bend | ~1320-1280 | ~1300 | ~1290 |
| Trifluoromethyl | C-F Stretch | ~1350-1100 (strong, multiple bands) | - | ~1320, 1170, 1130 (strong) |
| Aromatic C-H | Out-of-plane Bend | ~900-800 | ~880, 750 | ~900, 760 |
Experimental Protocol: FT-IR Spectroscopy of Solid Samples
The following protocol outlines the standard procedure for acquiring FT-IR spectra of solid samples, such as this compound, using the Potassium Bromide (KBr) pellet method.[6][7][8]
Materials:
-
This compound (or other solid analyte)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet die.
-
Ensure the powder is evenly distributed across the die surface.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Perform baseline correction and other necessary spectral processing.
-
An alternative method is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[6][9] In this method, a small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before spectral acquisition.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the FT-IR characterization of this compound.
Caption: Workflow for the FT-IR analysis of a solid sample.
References
- 1. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzoic acid(454-92-2) IR2 spectrum [chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. jascoinc.com [jascoinc.com]
A Comparative Guide to Trifluoromethylated Building Blocks for Drug Discovery and Development
The strategic incorporation of the trifluoromethyl (CF₃) group is a paramount tactic in modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide provides a comprehensive comparison of key trifluoromethylated building blocks, categorized by their reaction mechanism, to aid researchers, scientists, and drug development professionals in selecting the optimal reagents and synthons for their synthetic endeavors.
Electrophilic Trifluoromethylating Agents: "CF₃⁺" Donors
Electrophilic trifluoromethylating reagents are indispensable for the trifluoromethylation of a wide array of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] The most prominent players in this category are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1][5]
Comparative Performance of Electrophilic Reagents
The reactivity and substrate scope of electrophilic trifluoromethylating reagents can vary significantly. Below is a comparison of commonly used reagents.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1][5] | Can be more expensive than other options.[1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1][5] | Can require harsher conditions; some derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
Performance Data: Trifluoromethylation of β-Ketoesters
The following table summarizes the performance of various electrophilic reagents in the trifluoromethylation of β-ketoesters, demonstrating the impact of reagent choice on reaction yield.
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | >95 | [1] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [1] |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.[1]
Generalized Reaction Pathway for Electrophilic Trifluoromethylation
Generalized pathway for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Agents: "CF₃⁻" Donors
Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group, particularly to carbonyl compounds and their derivatives.[1] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most widely utilized reagent in this class.[1][2]
Comparison of Nucleophilic Reagents
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Ruppert-Prakash Reagent | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Aldehydes, ketones, imines | Commercially available, highly versatile, mild reaction conditions.[1] | Requires a fluoride or other suitable activator.[1][6] |
| Fluoroform-derived Reagents | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Aldehydes, ketones | Utilizes inexpensive fluoroform (HCF₃) as the CF₃ source. | May require specific catalysts and conditions for generation and use. |
Performance Data: Trifluoromethylation of Benzaldehyde
| Reagent | Activator | Product | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Tetrabutylammonium fluoride (TBAF) | α-(Trifluoromethyl)benzyl alcohol | High | [1] |
| Ruppert-Prakash Reagent (TMSCF₃) | Cesium fluoride (CsF) | α-(Trifluoromethyl)benzyl alcohol | High | [1] |
| Ruppert-Prakash Reagent (TMSCF₃) | Potassium carbonate (K₂CO₃) | α-(Trifluoromethyl)benzyl alcohol | 95 | [6] |
Experimental Workflow for Nucleophilic Trifluoromethylation
General workflow for nucleophilic trifluoromethylation.
Radical Trifluoromethylating Agents: "CF₃•" Donors
Radical trifluoromethylation has surfaced as a potent tool for the functionalization of arenes and heteroarenes, often proceeding under mild conditions.[1] The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a key and cost-effective player in this domain.[1][7]
Comparison of Radical Reagents
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Langlois Reagent | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Arenes, heteroarenes, arylboronic acids | Inexpensive, bench-stable solid, broad substrate scope.[1][7] | Often requires an oxidant (e.g., tBuOOH) and/or a metal catalyst.[1] |
| Umemoto/Togni Reagents | (under photoredox conditions) | Alkenes, arenes | Can serve as radical precursors under specific photoredox catalytic conditions.[1] | Requires a photocatalyst and a light source.[1] |
Performance Data: C-H Trifluoromethylation of 4-tert-butylpyridine
| Reagent | Conditions | Yield (%) | Reference |
| Langlois Reagent | tBuOOH, CH₂Cl₂/H₂O | 75 | [1] |
| Togni Reagent I | photoredox catalysis | Low to no yield | [1] |
| Umemoto Reagent | photoredox catalysis | Low to no yield | [1] |
Photoredox Catalytic Cycle for Trifluoromethylation
Generalized photoredox catalytic cycle for trifluoromethylation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions.
Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni's Reagent II[1]
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent[1]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add the TBAF solution (0.1 mmol, 0.1 equivalents).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Protocol 3: Radical C-H Trifluoromethylation of an Arene with Langlois Reagent[1]
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (2.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the trifluoromethylated arene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
A Comparative Crystallographic Analysis of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Crystal Structures of 2-Chlorobenzoic Acid, 4-Aminobenzoic Acid, and 3-Nitrobenzoic Acid.
This guide provides a detailed comparison of the single-crystal X-ray crystallographic data for three substituted benzoic acid derivatives: 2-chlorobenzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid. The selection of these compounds allows for an objective analysis of how different functional groups (chloro, amino, and nitro) at various positions on the benzene ring influence the resulting crystal packing and molecular geometry. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for crystallization and data collection are provided.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the three benzoic acid derivatives. These parameters provide insight into the symmetry and packing of the molecules in the crystalline state.
| Parameter | 2-Chlorobenzoic Acid | 4-Aminobenzoic Acid (α-form) | 3-Nitrobenzoic Acid |
| Formula | C₇H₅ClO₂ | C₇H₇NO₂ | C₇H₅NO₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 13.84 | 12.834 | 13.22 |
| b (Å) | 3.84 | 18.571 | 10.67 |
| c (Å) | 12.84 | 5.089 | 10.37 |
| α (°) | 90 | 90 | 90 |
| β (°) | 96.5 | 93.75 | 91.2 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 679.9 | 1208.7 | 1461.3 |
| Z | 4 | 8 | 8 |
Experimental Protocols
Detailed methodologies for the crystallization and X-ray diffraction analysis of the selected benzoic acid derivatives are provided below. These protocols are based on established methods for small organic molecules.
Crystallization Protocols
1. 2-Chlorobenzoic Acid: Single crystals of 2-chlorobenzoic acid suitable for X-ray diffraction can be grown by slow evaporation from an ethanol-water mixture.[1]
-
Dissolution: Dissolve approximately 60 mg of 2-chlorobenzoic acid in a minimal amount of a 70:30 ethanol-water solution by gently heating and stirring in a small beaker.[1]
-
Cooling: Once fully dissolved, cover the beaker with perforated parafilm to allow for slow evaporation.
-
Crystal Growth: Leave the solution undisturbed at room temperature. Colorless, needle-shaped crystals typically form within a few days.[2]
-
Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of ice-cold ethanol. The crystals are then dried on filter paper.
2. 4-Aminobenzoic Acid (α-form): The α-polymorph of 4-aminobenzoic acid can be obtained by recrystallization from various solvents, with ethanol being a common choice.[3][4]
-
Dissolution: Prepare a saturated solution of 4-aminobenzoic acid in ethanol by heating the solvent to its boiling point and adding the solute until no more dissolves.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. To maximize crystal yield, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the resulting prismatic crystals by vacuum filtration and wash them with a small amount of cold ethanol. The crystals are then air-dried.[5]
3. 3-Nitrobenzoic Acid: Single crystals of 3-nitrobenzoic acid can be grown from an aqueous solution.[6]
-
Dissolution: Dissolve crude 3-nitrobenzoic acid in hot water. The solubility increases significantly with temperature.[7][8]
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.
-
Cooling: Allow the clear filtrate to cool slowly and undisturbed to room temperature.
-
Crystal Growth: Colorless to pale yellow crystals will precipitate out of the solution. Further cooling in an ice bath can enhance the yield.[7][8]
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried.
Single-Crystal X-ray Diffraction Data Collection
The following is a general protocol for single-crystal X-ray diffraction data collection applicable to the substituted benzoic acid derivatives.[9][10][11]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of paratone oil.[9]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. Data is collected using a CCD or CMOS detector with monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å).
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., 0.5° per frame). The exposure time for each frame is optimized to achieve good signal-to-noise ratio. A complete dataset is collected by rotating the crystal over a wide angular range.[11]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined and refined from the positions of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the general workflow of single-crystal X-ray crystallography, from crystal growth to the final structural analysis.
Caption: General workflow of single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of trifluoromethylbenzoic acid isomers, supported by experimental data. The strategic placement of the trifluoromethyl (-CF3) group on the benzoic acid scaffold significantly influences the pharmacological properties of the resulting compounds, impacting their efficacy as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds. This document summarizes quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to inform further research and drug discovery efforts.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in modern medicinal chemistry due to its unique electronic properties and steric effects. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The position of the -CF3 group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter these properties, leading to distinct biological activities.
Comparative Biological Activity
The following sections and tables summarize the available data on the comparative biological activities of trifluoromethylbenzoic acid isomers and their derivatives.
Enzyme Inhibition: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. The inhibitory potential of trifluoromethyl-substituted benzoic acid derivatives against COX-2 has been investigated, with notable differences observed based on the substitution pattern.
Table 1: Comparative COX-2 Inhibitory Activity of Trifluoromethylbenzoic Acid Derivatives
| Compound | Target Enzyme | IC50 (mM) | Reference |
| 2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) | COX-2 | 0.16 | [1] |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 | 0.39 | [1] |
| Aspirin (Reference) | COX-2 | 0.18 | [1] |
| Sodium Salicylate (Reference) | COX-2 | >10 | [1] |
IC50: The half-maximal inhibitory concentration.
Structure-Activity Relationship Insights:
-
2-Acetoxy-4-(trifluoromethyl)benzoic acid (triflusal), a derivative of the 4-isomer, demonstrates potent COX-2 inhibition, comparable to aspirin.[1]
-
The deacetylated metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also inhibits COX-2, although to a lesser extent than its parent compound.[1]
-
Notably, both triflusal and HTB were found to inhibit the expression of COX-2 protein, a mechanism not observed with aspirin or salicylate. This suggests a dual action for these trifluoromethyl-containing compounds: direct enzyme inhibition and suppression of enzyme synthesis.[1]
-
This dual mechanism is attributed to the ability of triflusal and HTB to block the activation of the transcription factor nuclear factor-kappaB (NF-κB).[1]
Signaling Pathway Visualization
The inhibition of COX-2 expression by triflusal and its metabolite HTB is mediated through the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Inhibition of NF-κB pathway by Triflusal/HTB.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE2).
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Trifluoromethylbenzoic acid derivatives)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE2 ELISA kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a suitable reagent (e.g., stannous chloride).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the benzoic acid ring is a critical determinant of biological activity. The available data on COX-2 inhibition highlights the potential of the 4-trifluoromethyl substitution pattern in developing potent anti-inflammatory agents with a dual mechanism of action.
Further comparative studies are warranted to systematically evaluate the antimicrobial and cytotoxic profiles of all three trifluoromethylbenzoic acid isomers and their simple derivatives. Such research will provide a more comprehensive understanding of their structure-activity relationships and facilitate the rational design of novel therapeutic agents with improved potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for conducting these future investigations.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-methyl-5-(trifluoromethyl)benzoic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-methyl-5-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][6] | Must be worn at all times when handling the chemical. Safety glasses with side-shields are a minimum requirement.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] A fully buttoned lab coat or chemical-resistant overalls.[1][8] | Inspect gloves for any signs of degradation or puncture before use.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][9] |
| Respiratory Protection | NIOSH-approved dust respirator or air-purifying respirator.[8][10] | Required when working outside of a fume hood, in poorly ventilated areas, or when there is a risk of generating dust.[1][8] |
Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][11] A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][9]
-
Work Area Decontamination: Designate a specific area for handling the chemical and ensure it is clean and free of clutter.
2.2. Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly before starting.
-
Lab Coat/Coveralls: Put on a clean, properly fitting lab coat.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye/Face Protection: Wear chemical safety goggles. If a significant splash risk exists, use a face shield in addition to goggles.
-
Respiratory Protection: If required, perform a fit check for the respirator before entering the handling area.
2.3. Chemical Handling
-
Weighing: To minimize dust generation, weigh the solid chemical on a tared weigh paper or in a container within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, slowly add it to the solvent to avoid splashing.
-
General Handling: Avoid direct contact with the chemical.[7] Do not eat, drink, or smoke in the laboratory.[1][12]
2.4. Doffing PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare hands.
-
Face/Eye Protection: Remove the face shield and/or goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1][11]
Emergency Procedures
3.1. Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep or shovel the solid material into a designated, labeled waste container, minimizing dust generation.[1][9] Do not use water to clean up, as this may spread contamination.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency response protocol.
3.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[2][13] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][8] If irritation persists, seek medical attention.[13] |
| Inhalation | Move the person to fresh air.[2][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[12][14] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Place unused chemical and any contaminated disposable materials (e.g., gloves, weigh papers) into a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the chemical should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][13]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aplng.com.au [aplng.com.au]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. ehs.com [ehs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. unit.aist.go.jp [unit.aist.go.jp]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
